Neticonazole Hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS.ClH/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19;/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3;1H/b16-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHMABKERDVYCH-ZUQRMPMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130773-02-3 | |
| Record name | Neticonazole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130773-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neticonazole hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130773023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NETICONAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKF582ZH6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neticonazole Hydrochloride: A Deep Dive into its Antifungal Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neticonazole hydrochloride is a synthetic imidazole antifungal agent primarily utilized for the topical treatment of superficial mycoses.[1][2] Its therapeutic efficacy is rooted in a highly specific mechanism of action that targets the integrity of the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this antifungal compound.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of this compound stems from its potent inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][3] Ergosterol plays a crucial role in maintaining the structural integrity, fluidity, and permeability of the fungal plasma membrane, analogous to the function of cholesterol in mammalian cells.[1][4]
Neticonazole, like other imidazole antifungals, specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[1][5][6] This enzyme is critical for the conversion of lanosterol to ergosterol.[7] By binding to the heme iron of CYP51, neticonazole disrupts this key demethylation step in the sterol biosynthesis pathway.[8]
The inhibition of lanosterol 14α-demethylase leads to a cascade of events detrimental to the fungal cell:
-
Depletion of Ergosterol: The primary consequence is a significant reduction in the cellular concentration of ergosterol.[5]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[5][8] These aberrant sterols are incorporated into the fungal membrane, disrupting its normal structure and function.
-
Increased Membrane Permeability: The altered sterol composition leads to increased permeability of the cell membrane, causing leakage of essential intracellular components and ions.[1][9]
-
Fungal Cell Death: The culmination of these effects is the disruption of cellular homeostasis, leading to the inhibition of fungal growth and ultimately, cell death.[1][9]
The selectivity of neticonazole for the fungal CYP51 over its human counterpart minimizes off-target effects and contributes to its favorable safety profile for topical application.[1]
Signaling Pathway Diagram
Caption: Inhibition of the ergosterol biosynthesis pathway by Neticonazole.
Quantitative Data: In Vitro Antifungal Activity
The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of neticonazole and other topical antifungal agents against common fungal pathogens.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Trichophyton rubrum | Neticonazole | ≤0.00012–0.002 | Not Reported | [10] |
| Luliconazole | ≤0.00012–0.002 | Not Reported | [10] | |
| Ketoconazole | Not Reported | Not Reported | [10] | |
| Clotrimazole | Not Reported | Not Reported | [10] | |
| Miconazole | Not Reported | Not Reported | [10] | |
| Bifonazole | Not Reported | Not Reported | [10] | |
| Trichophyton mentagrophytes | Neticonazole | ≤0.00012–0.002 | Not Reported | [10] |
| Luliconazole | Not Reported | Not Reported | [10] | |
| Ketoconazole | Not Reported | Not Reported | [10] | |
| Clotrimazole | Not Reported | Not Reported | [10] | |
| Miconazole | Not Reported | Not Reported | [10] | |
| Bifonazole | Not Reported | Not Reported | [10] | |
| Candida albicans | Neticonazole | 0.031–0.13 | Not Reported | [10] |
| Luliconazole | 0.031–0.13 | Not Reported | [10] | |
| Ketoconazole | Not Reported | Not Reported | [10] | |
| Clotrimazole | Not Reported | Not Reported | [10] | |
| Miconazole | Not Reported | Not Reported | [10] | |
| Bifonazole | Not Reported | Not Reported | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the in vitro susceptibility of fungi to an antifungal agent.
Principle: A standardized suspension of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a specified incubation period.
Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1600 µg/mL).
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile RPMI 1640 medium (buffered with MOPS) into wells of a 96-well microtiter plate.
-
Add 100 µL of the antifungal stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will result in a range of concentrations of the antifungal agent.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate, including a growth control well (no antifungal) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-96 hours for dermatophytes.
-
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantification of Ergosterol Content
This assay is used to confirm that an antifungal agent inhibits the ergosterol biosynthesis pathway.
Principle: Ergosterol is extracted from fungal cells and quantified using spectrophotometry or High-Performance Liquid Chromatography (HPLC). A reduction in ergosterol content in treated cells compared to untreated controls indicates inhibition of its synthesis.
Protocol (Spectrophotometric Method):
-
Fungal Culture and Treatment:
-
Grow the fungal isolate in a suitable liquid medium to mid-log phase.
-
Expose the culture to various concentrations of this compound (and a no-drug control) for a defined period (e.g., 16 hours).
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet.
-
Vortex for 1 minute and then incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
Allow the samples to cool to room temperature.
-
Add a mixture of 1 mL of sterile water and 3 mL of n-heptane to each tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the n-heptane layer to a quartz cuvette.
-
Scan the absorbance of the extract from 240 nm to 300 nm using a spectrophotometer.
-
The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, results in a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm).[2]
-
Caption: Workflow for the spectrophotometric quantification of ergosterol.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the target enzyme.
Principle: A reconstituted enzyme system containing purified fungal CYP51 and a cytochrome P450 reductase is used. The conversion of a substrate (e.g., lanosterol) to its product is measured in the presence and absence of the inhibitor.
Protocol:
-
Preparation of Reagents:
-
Purified recombinant fungal CYP51 enzyme.
-
Purified cytochrome P450 reductase (CPR).
-
Substrate: Lanosterol dissolved in a suitable solvent.
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
-
Enzyme Reconstitution:
-
In a reaction vessel, combine the purified CYP51 and CPR in a defined molar ratio (e.g., 1:2).
-
Add lipids (e.g., L-α-phosphatidylcholine) to facilitate enzyme activity.
-
-
Inhibition Assay:
-
Add the reconstituted enzyme system to reaction tubes containing the buffer and NADPH generating system.
-
Add various concentrations of this compound (or other inhibitors) to the tubes.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the lanosterol substrate.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
-
Reaction Termination and Product Analysis:
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).
-
Extract the sterols from the reaction mixture.
-
Analyze the extracted sterols by HPLC or GC-MS to quantify the amount of product formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of neticonazole.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Secondary and Other Potential Mechanisms
While the primary mechanism of action of neticonazole is the inhibition of ergosterol biosynthesis, some evidence suggests potential secondary mechanisms.
-
Anti-inflammatory Effects: Neticonazole has been reported to possess anti-inflammatory properties, which may contribute to the symptomatic relief of fungal infections.[3]
-
Direct Interaction with Fungal DNA: Some reports suggest that neticonazole may directly interact with fungal DNA, although this is not considered its primary mode of action.[3] Further research is needed to fully elucidate the significance of these potential secondary mechanisms.
Conclusion
This compound is a potent antifungal agent with a well-defined primary mechanism of action. Its targeted inhibition of fungal lanosterol 14α-demethylase disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane. This leads to a cascade of events that ultimately result in fungal cell death. The quantitative data from in vitro susceptibility testing demonstrates its high potency against a range of pathogenic fungi. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of neticonazole and other novel antifungal compounds. A thorough understanding of its mechanism of action is crucial for its effective clinical application and for the development of new generations of antifungal therapies.
References
- 1. Antifungal Resistance Patterns of Microsporum canis: A 27-Year MIC Study in Mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcdr.net [jcdr.net]
- 4. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapy and Antifungal Susceptibility Profile of Microsporum canis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeated Exposure of Candida spp. to Miconazole Demonstrates No Development of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. arls.ro [arls.ro]
- 10. In Vitro Analysis of the Ability of Trichophyton rubrum To Become Resistant to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Neticonazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Neticonazole Hydrochloride, an imidazole-based antifungal agent. The synthesis is presented as a multi-step process, commencing from readily available starting materials and culminating in the formation of the final active pharmaceutical ingredient (API). This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic route and workflows to facilitate understanding.
Overview of the Synthetic Strategy
The synthesis of this compound can be envisioned as a convergent process involving the construction of a key intermediate, 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone, followed by the introduction of the characteristic methylthio-vinyl moiety and subsequent salt formation. The overall pathway is outlined below.
Detailed Synthesis Pathway and Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the preparation of a substituted acetophenone, followed by a series of transformations to introduce the imidazole ring and the methylthiovinyl group. The final step involves the formation of the hydrochloride salt.
Step 1: Synthesis of 1-(2-(pentyloxy)phenyl)ethanone (3)
The synthesis commences with the O-alkylation of 2'-hydroxyacetophenone (1) with a suitable pentylating agent such as 1-bromopentane (2) via a Williamson ether synthesis.
-
Reaction: 2'-Hydroxyacetophenone (1) + 1-Bromopentane (2) → 1-(2-(pentyloxy)phenyl)ethanone (3)
-
Experimental Protocol: To a solution of 2'-hydroxyacetophenone (1) (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃) (1.5 eq.). The mixture is stirred at room temperature for 30 minutes. 1-Bromopentane (2) (1.2 eq.) is then added, and the reaction mixture is heated to reflux (60-80 °C) for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 1-(2-(pentyloxy)phenyl)ethanone (3) as a clear oil.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2'-Hydroxyacetophenone (1) | 1.0 | 136.15 | (example) 13.6 g |
| 1-Bromopentane (2) | 1.2 | 151.04 | (example) 18.1 g |
| Potassium Carbonate | 1.5 | 138.21 | (example) 20.7 g |
| Product | Molecular Weight ( g/mol ) | Expected Yield | |
| 1-(2-(pentyloxy)phenyl)ethanone (3) | 206.28 | ~85-95% |
Step 2: Synthesis of 2-Bromo-1-(2-(pentyloxy)phenyl)ethanone (4)
The next step involves the alpha-bromination of the ketone (3) to yield the corresponding α-bromo ketone (4).
-
Reaction: 1-(2-(pentyloxy)phenyl)ethanone (3) + Brominating Agent → 2-Bromo-1-(2-(pentyloxy)phenyl)ethanone (4)
-
Experimental Protocol: 1-(2-(pentyloxy)phenyl)ethanone (3) (1.0 eq.) is dissolved in a suitable solvent like glacial acetic acid or chloroform. A brominating agent such as N-bromosuccinimide (NBS) (1.1 eq.) or bromine (Br₂) (1.05 eq.) is added portion-wise at room temperature while stirring. The reaction is typically stirred for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 2-bromo-1-(2-(pentyloxy)phenyl)ethanone (4), which can be used in the next step without further purification or can be purified by crystallization.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 1-(2-(pentyloxy)phenyl)ethanone (3) | 1.0 | 206.28 | (example) 20.6 g |
| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | (example) 19.6 g |
| Product | Molecular Weight ( g/mol ) | Expected Yield | |
| 2-Bromo-1-(2-(pentyloxy)phenyl)ethanone (4) | 285.17 | ~90-98% |
Step 3: Synthesis of 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5)
The α-bromo ketone (4) is then reacted with imidazole to form the key imidazole-substituted ketone intermediate (5).
-
Reaction: 2-Bromo-1-(2-(pentyloxy)phenyl)ethanone (4) + Imidazole → 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5)
-
Experimental Protocol: To a solution of imidazole (2.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, a solution of 2-bromo-1-(2-(pentyloxy)phenyl)ethanone (4) (1.0 eq.) in the same solvent is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5).
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Bromo-1-(2-(pentyloxy)phenyl)ethanone (4) | 1.0 | 285.17 | (example) 28.5 g |
| Imidazole | 2.0 | 68.08 | (example) 13.6 g |
| Product | Molecular Weight ( g/mol ) | Expected Yield | |
| 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5) | 272.34 | ~70-85% |
Step 4: Synthesis of Neticonazole (6)
This crucial step involves the formation of the methylthio-vinyl group from the ketone intermediate (5). This transformation can be achieved by reacting the active methylene group of the ketone with carbon disulfide in the presence of a strong base, followed by methylation.
-
Reaction: 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5) + CS₂ + CH₃I → Neticonazole (6)
-
Experimental Protocol: To a solution of 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5) (1.0 eq.) in a dry aprotic solvent like tetrahydrofuran (THF) or DMF, a strong base such as sodium hydride (NaH) (2.2 eq.) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30 minutes. Carbon disulfide (CS₂) (1.5 eq.) is then added dropwise, and the reaction is stirred for an additional 1-2 hours at room temperature. Subsequently, a methylating agent, such as methyl iodide (CH₃I) (2.5 eq.), is added, and the reaction is stirred for another 2-4 hours. The reaction is quenched by the slow addition of water and then extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield Neticonazole base (6) as the (E)-isomer.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 1-(2-(pentyloxy)phenyl)-2-(1H-imidazol-1-yl)ethanone (5) | 1.0 | 272.34 | (example) 27.2 g |
| Sodium Hydride (60% dispersion in oil) | 2.2 | 24.00 (as NaH) | (example) 2.1 g |
| Carbon Disulfide | 1.5 | 76.14 | (example) 11.4 g |
| Methyl Iodide | 2.5 | 141.94 | (example) 35.5 g |
| Product | Molecular Weight ( g/mol ) | Expected Yield | |
| Neticonazole (6) | 302.43 | ~50-70% |
Step 5: Synthesis of this compound (7)
The final step is the formation of the hydrochloride salt to improve the stability and solubility of the drug.
-
Reaction: Neticonazole (6) + HCl → this compound (7)
-
Experimental Protocol: Neticonazole base (6) is dissolved in a suitable organic solvent such as isopropanol or ethyl acetate. A solution of hydrochloric acid in the same or another suitable solvent (e.g., HCl in isopropanol or ethereal HCl) is added dropwise with stirring until the pH becomes acidic. The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford this compound (7) as a white or off-white crystalline solid.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Neticonazole (6) | 1.0 | 302.43 | (example) 30.2 g |
| Hydrochloric Acid | 1.0-1.1 | 36.46 | (as needed) |
| Product | Molecular Weight ( g/mol ) | Expected Yield | |
| This compound (7) | 338.89 | >95% |
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Neticonazole Hydrochloride solubility in different solvents
An In-depth Technical Guide to the Solubility of Neticonazole Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) like this compound is fundamental. Solubility influences bioavailability, formulation strategies, and the overall efficacy of a therapeutic agent. This technical guide provides a consolidated overview of the solubility of this compound in various solvents, based on currently available data.
Overview of this compound
This compound is the salt form of Neticonazole, an imidazole derivative known for its potent and long-acting antifungal properties.[1][2][3] It is used as a topical treatment for superficial skin infections.[1][4] Chemically, it is 1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride.[1] Beyond its antifungal applications, Neticonazole has also been identified as an inhibitor of exosome biogenesis and secretion, indicating potential applications in oncology research.[2][5]
Solubility Data
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that reported values, particularly for DMSO, show significant variation across different commercial suppliers, which may be attributable to differences in experimental conditions or the purity of the compound.
| Solvent | Reported Solubility (mg/mL) | Reported Molar Concentration (mM) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 250 | 737.68 | [2][3] |
| 67 | 197.69 | [6] | |
| 60 | 198.39 | [7] | |
| Water | ≥ 100 | ≥ 295.07 | [3] |
| < 0.1 (reported as insoluble) | - | [5] | |
| 60 | - | [7] | |
| 1M Hydrochloric Acid (HCl) | 100 | 330.66 | [5] |
| 80 | - | [8] | |
| Ethanol | 60 | - | [7] |
Note on Discrepancies: The significant discrepancies in reported aqueous solubility (ranging from insoluble to ≥ 100 mg/mL) highlight the critical importance of empirical verification of solubility for specific lots of the compound under defined experimental conditions (e.g., pH, temperature, and buffer system). Similarly, the wide range of values for DMSO suggests that while it is a good solvent for this compound, the saturation point may vary.[3][5][6][7]
Experimental Protocol for Solubility Determination
While specific experimental details for the cited solubility data are not exhaustively provided in the search results, a standard and robust method for determining the equilibrium solubility of a crystalline compound like this compound is the shake-flask method. This protocol is based on general methodologies described for pharmaceutical compounds.[9][10]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound powder
-
Selected solvent(s) of analytical grade
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid ensures that equilibrium is reached at saturation.
-
Equilibration: The container is placed in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is achieved. The system has reached equilibrium when the concentration of the dissolved solute in the solution remains constant over time.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid material is separated from the solution. This is typically achieved by centrifugation at a high speed to pellet the excess solid.
-
Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn. To ensure no particulate matter is included in the analysis, the collected sample is immediately filtered through a syringe filter (e.g., 0.22 µm).
-
Dilution: The clear, filtered saturated solution is accurately diluted with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Concentration Analysis: The concentration of this compound in the diluted sample is quantified using a validated analytical method, most commonly HPLC. A standard calibration curve is prepared using known concentrations of the compound to ensure accurate measurement.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for solubility determination via the shake-flask method.
References
- 1. This compound | C17H23ClN2OS | CID 5282432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neticonazole | C17H22N2OS | CID 5282433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Neticonazole | SS717 | Antifungal | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of Neticonazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neticonazole hydrochloride, an imidazole antifungal agent, is utilized for the treatment of superficial skin infections.[1][2] A comprehensive understanding of its solid-state properties, particularly its crystal structure, is paramount for ensuring consistent quality, stability, and bioavailability. This technical guide outlines the methodologies for the crystal structure analysis of this compound. While a comprehensive search of publicly available scientific literature and databases did not yield specific crystallographic data for this compound, this document details the standard experimental protocols and data analysis workflows that would be employed in such a study. It is intended to serve as a foundational resource for researchers undertaking the crystallographic characterization of this active pharmaceutical ingredient (API).
Introduction to the Crystalline State of Pharmaceuticals
The crystalline form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, dissolution rate, and stability.[3] Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in drug development. Different polymorphs of the same compound can exhibit distinct physical properties, potentially impacting the drug's efficacy and safety. Therefore, thorough characterization of the crystal structure is a fundamental requirement in pharmaceutical development.
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[4][5] This guide will focus on two primary XRD methods: single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).[3][6]
Hypothetical Crystallographic Data for this compound
Although specific experimental data for this compound is not publicly available, a typical crystallographic study would yield the parameters outlined in Table 1. This table serves as a template for the data that would be collected and reported.
| Parameter | Description | Expected Value/Information |
| Crystal System | The crystal system describes the symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The space group provides a complete description of the symmetry of the crystal. | e.g., P2₁/c, P-1, etc. |
| Unit Cell Dimensions | ||
| a (Å) | Length of the 'a' axis of the unit cell. | Quantitative value |
| b (Å) | Length of the 'b' axis of the unit cell. | Quantitative value |
| c (Å) | Length of the 'c' axis of the unit cell. | Quantitative value |
| α (°) | Angle between the 'b' and 'c' axes. | Quantitative value |
| β (°) | Angle between the 'a' and 'c' axes. | Quantitative value |
| γ (°) | Angle between the 'a' and 'b' axes. | Quantitative value |
| Volume (ų) | The volume of the unit cell. | Quantitative value |
| Z | The number of molecules per unit cell. | Integer value |
| Calculated Density (g/cm³) | The density of the crystal calculated from the crystallographic data. | Quantitative value |
| Radiation Type | The type of X-ray radiation used for the experiment. | e.g., Mo Kα, Cu Kα |
| Wavelength (Å) | The wavelength of the X-ray radiation used. | e.g., 0.71073, 1.54184 |
| Temperature (K) | The temperature at which the data was collected. | e.g., 100 K, 293 K |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Quantitative value (typically < 5%) |
| CCDC Number | The deposition number in the Cambridge Structural Database. | Unique identifier |
Table 1: Template for Crystallographic Data of this compound. This table summarizes the essential parameters obtained from a single-crystal X-ray diffraction analysis.
Experimental Protocols
Single-Crystal Growth
The prerequisite for SCXRD is the availability of high-quality single crystals.[7] Growing suitable crystals of an API can be a meticulous process.
Methodology:
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify suitable candidates in which this compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are formed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides the most precise and detailed information about the molecular structure and packing in the solid state.[4]
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[8] The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using computational methods. The structural model is then refined to achieve the best possible fit with the experimental data.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for fingerprinting crystalline phases and is widely used for routine analysis, polymorph screening, and quality control.[3][9]
Methodology:
-
Sample Preparation: A small amount of the crystalline powder of this compound is gently packed into a sample holder.
-
Data Collection: The sample is placed in a powder X-ray diffractometer. The instrument exposes the sample to an X-ray beam and rotates the detector to measure the intensity of the diffracted X-rays at different angles (2θ).
-
Data Analysis: The resulting PXRD pattern is a plot of diffraction intensity versus the 2θ angle. This pattern is a unique characteristic of a specific crystalline form. It can be compared to reference patterns to identify the polymorph or to monitor for any phase changes.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the crystal structure analysis process.
Figure 1: General workflow for the crystal structure analysis of this compound.
Figure 2: Detailed workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Conclusion
The determination of the crystal structure of this compound is a critical step in its comprehensive physicochemical characterization. Although specific crystallographic data is not currently in the public domain, the methodologies for its determination are well-established. This guide provides the necessary theoretical and practical framework for researchers to undertake such an analysis. A thorough understanding of the solid-state structure will ultimately contribute to the development of a safe, effective, and stable pharmaceutical product.
References
- 1. This compound | C17H23ClN2OS | CID 5282432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neticonazole | C17H22N2OS | CID 5282433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. veranova.com [veranova.com]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization Development And Optimization Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 8. books.rsc.org [books.rsc.org]
- 9. rigaku.com [rigaku.com]
spectroscopic data of Neticonazole Hydrochloride (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Neticonazole Hydrochloride, an imidazole-based antifungal agent. Due to the limited availability of public experimental spectra, this document presents a detailed analysis based on the compound's chemical structure, including predicted and representative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines detailed experimental protocols for acquiring such data for a small molecule pharmaceutical compound like this compound.
Core Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound (C₁₇H₂₃ClN₂OS, Molecular Weight: 338.9 g/mol ).[1] It is important to note that the data presented in the tables are illustrative and based on the analysis of the chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR spectra would provide key information about the arrangement of protons and carbon atoms, respectively.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.8 - 7.2 | m | 4H | Aromatic protons (phenyl ring) |
| 7.1 - 6.9 | m | 3H | Imidazole protons |
| 6.5 | s | 1H | Vinylic proton |
| 4.0 | t | 2H | -O-CH₂- |
| 2.3 | s | 3H | -S-CH₃ |
| 1.8 - 1.2 | m | 6H | -CH₂-CH₂-CH₂- |
| 0.9 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 157.0 | Aromatic C-O |
| 145.0 | Imidazole C |
| 140.0 | Vinylic C |
| 130.0 - 115.0 | Aromatic and Imidazole C |
| 110.0 | Vinylic C |
| 68.0 | -O-CH₂- |
| 31.0, 28.0, 22.0 | -CH₂-CH₂-CH₂- |
| 15.0 | -S-CH₃ |
| 14.0 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Representative IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Strong | Aliphatic C-H stretch |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic and imidazole rings) |
| 1250 - 1000 | Strong | C-O stretching (ether) |
| 750 - 700 | Strong | C-H out-of-plane bending (aromatic) |
| 700 - 600 | Medium | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, the molecular ion peak ([M+H]⁺) would be expected around m/z 339, corresponding to the protonated molecule.
Table 4: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 339 | [M+H]⁺ (protonated molecule) |
| 303 | [M - Cl]⁺ |
| 271 | [M - C₅H₁₁O]⁺ |
| 189 | [C₇H₅N₂S]⁺ |
| 69 | [C₄H₅N₂]⁺ (imidazole fragment) |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a small molecule pharmaceutical compound such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of this compound (approx. 1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a fragmentation pattern.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound.
Caption: Workflow for Spectroscopic Analysis.
References
In Vitro Antifungal Spectrum of Neticonazole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neticonazole Hydrochloride, a synthetic imidazole antifungal agent, exhibits a broad spectrum of in vitro activity against a variety of pathogenic fungi, including dermatophytes, yeasts, and other filamentous fungi. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and subsequent fungal cell death. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, detailing its activity against key fungal pathogens, the experimental protocols for its evaluation, and the underlying mechanism of action.
Introduction
This compound is an imidazole derivative developed for the topical treatment of superficial mycoses.[1] Like other azole antifungals, its efficacy stems from its ability to specifically target a key enzyme in the fungal sterol biosynthesis pathway, lanosterol 14α-demethylase.[2][3][4][5] This targeted action disrupts the production of ergosterol, an essential component for maintaining the structural and functional integrity of the fungal cell membrane. The consequent depletion of ergosterol and accumulation of toxic sterol intermediates lead to increased membrane permeability and ultimately, fungal cell lysis.[1] This guide summarizes the available in vitro data on the antifungal spectrum of this compound, providing valuable information for researchers and clinicians involved in antifungal drug development and therapeutic applications.
In Vitro Antifungal Activity
The in vitro antifungal activity of this compound has been evaluated against a range of fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Dermatophytes | ||
| Trichophyton spp. | 0.0078 - 1 | [6][7] |
| Yeasts | ||
| Candida albicans | 0.0039 - 1 | [6][7] |
Note: The provided MIC ranges are based on available literature and may vary depending on the specific strain and testing methodology.
Experimental Protocols
The in vitro antifungal susceptibility of this compound is determined using standardized methods, primarily the broth microdilution technique as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method is employed to determine the MIC of antifungal agents against yeast isolates, such as Candida species.
Experimental Workflow:
References
- 1. biosynth.com [biosynth.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Neticonazole Hydrochloride's Activity Against Non-Dermatophyte Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neticonazole hydrochloride is a synthetic imidazole antifungal agent primarily utilized for the topical treatment of dermatophytosis. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and fungal cell death. While its efficacy against dermatophytes is well-established, its activity against non-dermatophyte fungi, a diverse group of opportunistic pathogens, is less documented. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound with a specific focus on non-dermatophyte fungi. It details the underlying mechanism of action, standardized experimental protocols for antifungal susceptibility testing, and presents available data, supplemented with contextual information from related imidazole antifungals where direct data for neticonazole is unavailable.
Mechanism of Action
This compound, like other imidazole antifungals, exerts its effect by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[1][2] Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells, maintaining its fluidity, integrity, and the function of membrane-bound enzymes.[1]
By inhibiting lanosterol 14α-demethylase, neticonazole disrupts ergosterol synthesis, leading to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the fungal cell membrane.[2] This alteration in membrane composition increases its permeability, disrupts the function of membrane-associated enzymes, and ultimately leads to the inhibition of fungal growth and cell death.[1][3] The selectivity of neticonazole for the fungal enzyme over its mammalian counterpart contributes to its therapeutic index.[3]
Signaling Pathway Diagram
Figure 1. Mechanism of action of this compound.
Quantitative Data on Antifungal Activity
A comprehensive review of published literature reveals a notable lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against common non-dermatophyte molds. Studies on the in vitro susceptibility of genera such as Aspergillus, Fusarium, and Scopulariopsis to various antifungal agents are prevalent; however, neticonazole is not typically included in the panel of tested drugs in these studies. The available information primarily focuses on its high efficacy against dermatophytes and some yeasts.[3]
To provide a comparative context, the following tables summarize representative MIC ranges for other imidazole antifungals against key non-dermatophyte fungi. It is crucial to note that this data is for comparative purposes only and does not represent the activity of this compound.
Table 1: In Vitro Activity of Imidazole Antifungals Against Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus MIC Range (µg/mL) | Aspergillus flavus MIC Range (µg/mL) | Aspergillus niger MIC Range (µg/mL) |
| Neticonazole HCl | No Data Available | No Data Available | No Data Available |
| Miconazole | 0.12 - >16 | 0.25 - >16 | 0.12 - >16 |
| Ketoconazole | 0.03 - >16 | 0.06 - >16 | 0.06 - >16 |
| Clotrimazole | 0.03 - 4 | 0.12 - 8 | 0.06 - 4 |
Note: Data for comparative agents is compiled from various sources and is intended to show a general range of activity. Specific values can vary significantly between studies and isolates.
Table 2: In Vitro Activity of Imidazole Antifungals Against Fusarium Species
| Antifungal Agent | Fusarium solani MIC Range (µg/mL) | Fusarium oxysporum MIC Range (µg/mL) |
| Neticonazole HCl | No Data Available | No Data Available |
| Miconazole | 2 - >64 | 4 - >64 |
| Ketoconazole | 4 - >64 | 8 - >64 |
| Clotrimazole | 8 - >64 | 16 - >64 |
Note: Fusarium species are known for their intrinsic resistance to many antifungal agents, including azoles.
Table 3: In Vitro Activity of Imidazole Antifungals Against Candida Species
| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Candida glabrata MIC Range (µg/mL) |
| Neticonazole HCl | No Data Available | No Data Available |
| Miconazole | ≤0.004 - 2 | ≤0.015 - 16 |
| Ketoconazole | ≤0.03 - 16 | ≤0.03 - 16 |
| Clotrimazole | ≤0.03 - 4 | ≤0.03 - 8 |
Note: While often grouped with yeasts, Candida species are a common cause of non-dermatophyte opportunistic fungal infections.
Experimental Protocols for Antifungal Susceptibility Testing
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2. This protocol is broadly applicable for testing agents like this compound.
Broth Microdilution Method for Filamentous Fungi
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) at an appropriate temperature (e.g., 35°C) until sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer and/or hemocytometer.
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of the standardized fungal inoculum into each well of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted antifungal agent to the corresponding wells, resulting in a final volume of 200 µL per well.
-
Include a growth control well (inoculum plus drug-free medium) and a sterility control well (drug-free medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control.
-
Experimental Workflow Diagram
References
- 1. High azole MICs in Fusarium spp.: a key factor in treatment decisions for cancer patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility of 182 Fusarium Species Isolates from 20 European Centers: Comparison between EUCAST and Gradient Concentration Strip Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Neticonazole Hydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neticonazole hydrochloride is a synthetic imidazole antifungal agent primarily utilized for the topical treatment of superficial fungal infections of the skin.[1] Developed and marketed in Japan, it has demonstrated efficacy against a broad spectrum of dermatophytes and yeasts.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound, including its mechanism of action, synthesis, and clinical application. Quantitative data from preclinical and clinical studies are presented in structured tables, and key experimental protocols are detailed to support further research and development.
Introduction
This compound emerged as a significant addition to the arsenal of topical antifungal agents. As a member of the imidazole class, its development was driven by the need for effective and well-tolerated treatments for common dermatomycoses. This guide delves into the scientific journey of this compound, from its synthesis to its clinical evaluation, providing a technical resource for professionals in the field of drug discovery and development.
Discovery and History
Chemical Synthesis
The synthesis of this compound involves a multi-step chemical process characteristic of the synthesis of other complex azole antifungals. While the original patent detailing the specific synthetic route for Neticonazole was not identified in the search, the general approach for creating such molecules often involves the synthesis of a substituted imidazole core followed by its coupling with a side chain containing the desired functional groups. For instance, processes for preparing similar azole antifungals like voriconazole involve steps such as the reaction of a substituted pyrimidine with a ketone derivative in the presence of a catalyst.[6][7][8][9][10] A patent for a softgel formulation of this compound describes a production method where the active pharmaceutical ingredient is mixed with excipients like vaseline, lecithin, and paraffin.[11]
Mechanism of Action
This compound exerts its antifungal effect through the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] This mechanism is a hallmark of the azole class of antifungals.
Signaling Pathway
The primary target of Neticonazole is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[12] By inhibiting this enzyme, Neticonazole disrupts the conversion of lanosterol to ergosterol. This disruption leads to an accumulation of 14α-methyl sterols and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[1]
Preclinical Studies
In Vitro Studies
In vitro studies are crucial for determining the intrinsic antifungal activity of a compound. The minimum inhibitory concentration (MIC) is a key parameter evaluated in these studies.
Table 1: In Vitro Antifungal Activity of Neticonazole and Comparator Agents
| Fungus | Neticonazole MIC Range (µg/mL) | Comparator Agent | Comparator MIC Range (µg/mL) | Reference |
| Trichophyton spp. | Not specified | Luliconazole | ≤0.00012-0.002 | [13] |
| Candida albicans | Not specified | Luliconazole | 0.031-0.13 | [13] |
| Candida albicans | Not specified | Ketoconazole | Not specified | [13] |
| Candida albicans | Not specified | Clotrimazole | Not specified | [13] |
| Candida albicans | Not specified | Miconazole | Not specified | [13] |
Note: Specific MIC values for Neticonazole were not available in the provided search results, but it was used as a comparator, indicating its established activity.
Experimental Protocol: Broth Microdilution MIC Assay (General Method)
A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), is typically used to determine the MIC of antifungal agents.
In Vivo Studies
In vivo studies in animal models are essential to evaluate the efficacy and safety of a drug candidate before human trials. While specific in vivo preclinical data for this compound was not found in the search results, the general approach involves inducing a fungal infection in an animal model and then treating it with the investigational drug.
Experimental Protocol: Animal Model of Dermatophytosis (General Method)
-
Animal Model: Guinea pigs are a commonly used model for dermatophytosis.
-
Inoculation: A suspension of a dermatophyte, such as Trichophyton mentagrophytes, is applied to a shaved and abraded area of the animal's skin.
-
Treatment: After a set period to allow the infection to establish, the test article (e.g., Neticonazole cream) is applied topically to the infected area daily for a specified duration. A vehicle control group is also included.
-
Evaluation: The severity of the infection is scored at regular intervals based on clinical signs such as erythema, scaling, and crusting. At the end of the study, skin samples may be taken for fungal culture to determine the mycological cure rate.
Clinical Studies
The clinical efficacy of this compound has been evaluated in human trials, particularly for the treatment of tinea pedis (athlete's foot).
Tinea Pedis Clinical Trial
A multicenter, randomized, controlled clinical trial was conducted to evaluate the efficacy of Neticonazole cream in patients with hyperkeratotic chronic tinea pedis.[14] While the full details of the study were not available, the publication indicates that it was a significant study in establishing the clinical utility of Neticonazole.
Table 2: Clinical Efficacy of Antifungal Agents in Tinea Pedis (Illustrative from general literature)
| Treatment | Duration | Mycological Cure Rate (%) | Clinical Cure Rate (%) | Reference |
| Topical Azoles | 4-6 weeks | Varies | Varies | [15][16][17] |
| Topical Allylamines | 1-4 weeks | Varies | Varies | [15][16][17] |
| Oral Terbinafine | Varies | Varies | Varies | [17] |
| Oral Itraconazole | Varies | Varies | Varies | [17] |
Note: This table provides a general overview of the efficacy of different classes of antifungals for tinea pedis, as specific data for Neticonazole from the cited trial was not available in the abstract.
Experimental Protocol: Randomized Controlled Trial for Tinea Pedis (General Design)
Conclusion
This compound is a well-established imidazole antifungal with a proven mechanism of action against a wide range of fungi responsible for superficial skin infections. Its history is rooted in the extensive research into azole antifungals, leading to its successful clinical use in Japan. While detailed information on its initial discovery and comprehensive preclinical and clinical data are not widely disseminated in English-language literature, the available information confirms its role as an effective topical antifungal agent. This guide provides a foundational understanding for researchers and professionals, highlighting the key scientific aspects of this compound and providing a framework for further investigation.
References
- 1. Neticonazole | 130726-68-0 | FFA72668 | Biosynth [biosynth.com]
- 2. Neticonazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 7. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. CN1814597A - New method for preparing voriconazole - Google Patents [patents.google.com]
- 10. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
- 11. CN104208038A - this compound softgel for vagina and production method thereof - Google Patents [patents.google.com]
- 12. This compound | C17H23ClN2OS | CID 5282432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hyperkeratotic chronic tinea pedis treated with neticonazole cream. Neticonazole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tinea pedis: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Biological Activity of Neticonazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neticonazole hydrochloride is an imidazole antifungal agent developed for the topical treatment of superficial mycoses. As with other members of the imidazole class, its primary mechanism of action involves the disruption of fungal cell membrane integrity. This guide provides a detailed overview of the early research into its biological activity, focusing on its antifungal spectrum, mechanism of action, and the experimental protocols used in its initial evaluation.
Data Presentation: In Vitro Antifungal Activity
Early in vitro studies established the antifungal spectrum of this compound, demonstrating its potency against a range of clinically relevant dermatophytes and yeasts. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness. The following tables summarize the MIC values of this compound against various fungal species, as determined by the standardized broth microdilution method.
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Trichophyton rubrum | 59 | 0.00012 - 0.004 | 0.001 | 0.001 | - |
| Trichophyton mentagrophytes | 26 | 0.00024 - 0.002 | 0.001 | 0.001 | - |
| Trichophyton tonsurans | - | ≤0.00012 - 0.002 | - | - | - |
| Epidermophyton floccosum | 1 | 0.001 | - | - | - |
| Candida albicans | 5 | 0.031 - 0.25 | - | - | - |
Comparative In Vitro Activity of Neticonazole and Other Antifungal Agents
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) |
| Trichophyton spp. | Neticonazole | ≤0.00012 - 0.002 |
| Luliconazole | ≤0.00012 - 0.002 | |
| Terbinafine | 0.00098 - 0.25 | |
| Clotrimazole | 0.0078 - 1 | |
| Candida albicans | Neticonazole | 0.031 - 0.13 |
| Luliconazole | 0.031 - 0.13 | |
| Ketoconazole | 0.002 - 0.13 | |
| Miconazole | 0.0039 - 1 |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.
By binding to lanosterol 14α-demethylase, Neticonazole blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition results in increased permeability, disruption of membrane-bound enzyme activity, and ultimately, fungal cell death.[1] The selectivity of Neticonazole for the fungal enzyme over its human counterpart is a key factor in its therapeutic profile for topical application.
Signaling Pathway Diagram
Caption: Inhibition of lanosterol 14α-demethylase by Neticonazole in the fungal ergosterol biosynthesis pathway.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The in vitro antifungal activity of this compound was determined using the standardized broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
a. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud dextrose agar) at 30-35°C for several days to ensure sufficient growth and sporulation.
-
The fungal colonies are covered with sterile saline, and the surface is gently scraped to harvest conidia or yeast cells.
-
The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.
-
The turbidity of the supernatant is adjusted using a spectrophotometer to a standardized concentration, typically 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
b. Microdilution Plate Preparation:
-
This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.0078 to 1 µg/mL for dermatophytes and 0.0039 to 1 µg/mL for yeasts.
-
Each well is inoculated with the standardized fungal suspension.
-
Control wells, including a drug-free growth control and a sterility control (medium only), are included on each plate.
c. Incubation and MIC Determination:
-
The inoculated microtiter plates are incubated at 35°C.
-
The duration of incubation varies depending on the fungal species, typically 48-72 hours for Candida species and up to 7 days for dermatophytes.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free growth control.
Experimental Workflow: Broth Microdilution Assay
Caption: A stepwise workflow of the broth microdilution method for determining the MIC of Neticonazole.
Lanosterol 14α-Demethylase Inhibition Assay
The inhibitory effect of this compound on its target enzyme, lanosterol 14α-demethylase, is quantified through an in vitro enzymatic assay. This assay typically involves a reconstituted enzyme system.
a. Reagents and Enzyme Preparation:
-
Lanosterol 14α-demethylase: The enzyme is typically obtained from fungal microsomes or as a recombinant protein expressed in a suitable host system (e.g., E. coli or Saccharomyces cerevisiae).
-
Substrate: Radiolabeled ([³H]) lanosterol is commonly used as the substrate to facilitate the detection of the reaction product.
-
Cofactors: NADPH and a cytochrome P450 reductase are required for the enzymatic reaction.
-
Inhibitor: this compound is dissolved in an appropriate solvent to prepare a stock solution.
b. Assay Procedure:
-
A reaction mixture is prepared containing the purified lanosterol 14α-demethylase, cytochrome P450 reductase, and other necessary components in a suitable buffer.
-
Varying concentrations of this compound are added to the reaction mixture and pre-incubated to allow for inhibitor binding to the enzyme.
-
The enzymatic reaction is initiated by the addition of radiolabeled lanosterol.
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).
-
The reaction is terminated, and the sterols are extracted from the mixture using an organic solvent.
c. Analysis and IC₅₀ Determination:
-
The extracted sterols (substrate and product) are separated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
The amount of product formed is quantified by measuring the radioactivity.
-
The percentage of enzyme inhibition at each Neticonazole concentration is calculated relative to a control reaction without the inhibitor.
-
The half-maximal inhibitory concentration (IC₅₀), which is the concentration of Neticonazole required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Early Clinical Research Summary
An early clinical study investigated the efficacy and safety of Neticonazole cream in the treatment of hyperkeratotic chronic tinea pedis.[2] This multicenter, randomized controlled trial demonstrated the clinical potential of Neticonazole in a topical formulation for common dermatomycoses.[2] While the full details of the study are not extensively published in all sources, its existence points to the transition from preclinical in vitro and in vivo studies to clinical evaluation in human subjects. Further early clinical investigations would have focused on establishing the optimal concentration, application frequency, and duration of treatment for various superficial fungal infections, as well as further characterizing its safety and tolerability profile.
References
Unveiling the Molecular Embrace: A Technical Guide to the Theoretical Binding Sites of Neticonazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical underpinnings of Neticonazole Hydrochloride's interaction with its primary fungal target, lanosterol 14α-demethylase (CYP51). While direct computational studies on Neticonazole are not extensively published, this whitepaper synthesizes data from studies on homologous azole antifungals and the conserved nature of the CYP51 active site to construct a robust theoretical framework of its binding mechanism. This guide will explore the critical amino acid residues, interaction types, and the molecular logic that dictates Neticonazole's potent antifungal activity.
Core Concepts: The Azole Antifungal Mechanism of Action
This compound, an imidazole-based antifungal agent, exerts its therapeutic effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption is achieved through the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4][5] CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[4][6] By binding to the active site of CYP51, Neticonazole prevents the natural substrate from docking, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols. This ultimately compromises the integrity and function of the fungal cell membrane, leading to cell growth inhibition and death.[1][3][5]
The Lanosterol 14α-Demethylase (CYP51) Binding Pocket: A Conserved Target
The active site of fungal CYP51 is a highly conserved hydrophobic pocket containing a heme cofactor.[2][6] The binding of azole antifungals is primarily driven by a coordinative bond between the nitrogen atom (N3) of the imidazole or triazole ring and the heme iron atom at the center of the active site.[7] Additionally, the lipophilic side chains of the azole molecule form extensive hydrophobic and van der Waals interactions with the surrounding amino acid residues, further stabilizing the enzyme-inhibitor complex.[2][8]
While a crystal structure of Neticonazole bound to CYP51 is not publicly available, extensive research on other azoles like fluconazole, itraconazole, and voriconazole has identified key amino acid residues that are critical for binding. Given the structural similarities and shared mechanism of action, it is highly probable that Neticonazole interacts with a similar constellation of residues.
Key Interacting Residues in the Fungal CYP51 Active Site
The following table summarizes key amino acid residues within the CYP51 active site of various fungal species that have been shown to interact with different azole antifungals. These residues are highly likely to also play a critical role in the binding of Neticonazole.
| Fungal Species | Interacting Amino Acid Residues with Azoles | Reference Studies |
| Candida albicans | Y132, S378, H377, M508, HEM601 | [9] |
| Aspergillus fumigatus | F290, M301, G307, H310, A311, S312, Y459, R467 | [10] |
| Cryptococcus neoformans | G484 (mutations affect binding) | [1][4][5] |
| General Fungal CYP51 | F58, Y64, Y118, L121, Y132, L376, S378, S506, S507, M508 | [2][8][11] |
Theoretical Binding Mode of this compound
Based on the known interactions of other azole antifungals and the structure of Neticonazole, a theoretical binding model can be proposed. The imidazole ring of Neticonazole is expected to coordinate with the heme iron. The substituted phenyl ring and the alkyl chain would then orient within the hydrophobic pocket, making contact with key residues to achieve a stable, low-energy conformation.
Caption: Logical workflow of this compound from uptake to target inhibition.
Experimental and Computational Protocols for Binding Site Analysis
The theoretical model of Neticonazole binding is predicated on established methodologies used to study other enzyme-inhibitor complexes. The following protocols outline the typical in silico approaches employed in such studies.
Homology Modeling of Fungal CYP51
-
Objective: To generate a three-dimensional structure of the target CYP51 enzyme if a crystal structure is unavailable.
-
Protocol:
-
The amino acid sequence of the target fungal CYP51 is obtained from a protein database (e.g., UniProt).
-
A BLAST search is performed against the Protein Data Bank (PDB) to identify suitable template structures with high sequence identity.
-
Homology modeling software (e.g., MODELLER, Swiss-Model) is used to build the 3D model of the target CYP51 based on the alignment with the template structure(s).[4]
-
The quality of the generated model is assessed using tools like Ramachandran plots and VERIFY3D.[12]
-
Molecular Docking
-
Objective: To predict the preferred binding orientation and affinity of Neticonazole within the CYP51 active site.
-
Protocol:
-
The 3D structure of this compound is prepared (e.g., using ChemDraw or Avogadro) and energy minimized.
-
The prepared CYP51 model is loaded into molecular docking software (e.g., AutoDock, Glide, GOLD).[12][13]
-
The binding site is defined, typically centered around the heme cofactor.
-
The docking simulation is performed, generating multiple possible binding poses.
-
The poses are ranked based on a scoring function that estimates the binding free energy. The pose with the lowest energy is considered the most likely binding mode.[12][13]
-
Caption: A typical workflow for molecular docking studies.
Molecular Dynamics (MD) Simulation
-
Objective: To simulate the dynamic behavior of the Neticonazole-CYP51 complex over time and assess the stability of the predicted binding mode.
-
Protocol:
-
The best-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.
-
An MD simulation engine (e.g., GROMACS, AMBER) is used to run the simulation for a specified period (e.g., 100 nanoseconds).[8][11]
-
The trajectory of the simulation is analyzed to evaluate the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts).[8][11][12]
-
Conclusion
While direct experimental and computational data for the binding of this compound to its target, lanosterol 14α-demethylase, is limited in the public domain, a strong theoretical framework can be constructed based on the extensive research conducted on other azole antifungals. The conserved nature of the CYP51 active site across different fungal species provides a reliable basis for predicting the key interactions that govern Neticonazole's inhibitory activity. The in silico methodologies of homology modeling, molecular docking, and molecular dynamics simulation offer powerful tools to further elucidate the precise binding mechanism, which can aid in the rational design of next-generation antifungal agents with improved efficacy and reduced potential for resistance. This guide provides the foundational knowledge and procedural outlines for researchers to embark on such theoretical investigations.
References
- 1. Three-dimensional model of lanosterol 14 alpha-demethylase from Cryptococcus neoformans: active-site characterization and insights into azole binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Structural Modeling and Analysis of Interactions of Tremellomycetes Cytochrome P450 Monooxygenases CYP51s with Substrates and Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico prediction of Antifungal compounds from Natural sources towards Lanosterol 14-alpha demethylase (CYP51) using Molecular docking and Molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of potential CYP51 inhibiting anti-Aspergillus phytochemicals using molecular docking and ADME/T studies | Chemical Biology Letters [pubs.thesciencein.org]
- 11. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 12. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 13. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
developing an HPLC method for Neticonazole Hydrochloride quantification
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Neticonazole Hydrochloride
Abstract
This application note details a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in bulk drug substance. Neticonazole is an imidazole antifungal agent used for treating fungal skin infections.[1] The developed method is crucial for quality control and stability assessment. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase of acetonitrile and ammonium acetate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.[2][3] Forced degradation studies confirmed the stability-indicating nature of the method, effectively separating the active pharmaceutical ingredient (API) from its degradation products.[4][5]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Analytical Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (AR Grade)
-
Purified Water (HPLC Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Chromatographic Conditions
The chromatographic conditions were optimized based on methods for similar azole antifungal agents to achieve good resolution and peak shape.[6][7][8]
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20mM Ammonium Acetate Buffer (pH 6.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample solution from the bulk drug substance at a concentration equivalent to 100 µg/mL of this compound using the mobile phase as the diluent.
Method Validation
The developed analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.[9][10]
Specificity (Forced Degradation Study)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[5][11] The this compound solution (100 µg/mL) was subjected to various stress conditions. The degradation should ideally be in the range of 5-20%.[12]
Protocol for Forced Degradation:
-
Acid Hydrolysis: The solution was mixed with 1 M HCl and heated at 60°C for 2 hours.[13]
-
Base Hydrolysis: The solution was mixed with 0.1 M NaOH and kept at 60°C for 30 minutes.[13]
-
Oxidative Degradation: The solution was treated with 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The drug solution was heated at 60°C for 24 hours.[13]
-
Photolytic Degradation: The drug solution was exposed to UV light (200 watt h/m²) and visible light (1.2 million lux hours) in a photostability chamber.[13]
Results of Forced Degradation: The method effectively separated the main this compound peak from the peaks of degradation products, confirming its specificity.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (1 M HCl, 60°C, 2h) | 12.5% | Major degradation peak observed at RRT 0.85 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 30min) | 18.2% | Major degradation peak observed at RRT 0.72 |
| Oxidative (6% H₂O₂, RT, 24h) | 9.8% | Minor degradation peaks observed |
| Thermal (60°C, 24h) | 4.5% | Minimal degradation observed |
| Photolytic | 6.1% | Minor degradation peak observed at RRT 0.91 |
Visual Workflow and Validation Overview
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between the various method validation parameters.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Key parameters for the validation of an analytical method.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 50 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452180 |
| 75 | 678350 |
| 100 | 903560 |
| 125 | 1128990 |
| 150 | 1355410 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
Accuracy was determined by the spike recovery method. A known amount of this compound was added to a placebo mixture at three different concentration levels (80%, 100%, and 120%). Each level was analyzed in triplicate. The acceptance criterion for recovery is typically 98.0% to 102.0%.[9]
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80 | 79.6 | 99.5% | 99.7% |
| 80 | 80.1 | 100.1% | ||
| 80 | 79.5 | 99.4% | ||
| 100% | 100 | 100.5 | 100.5% | 100.3% |
| 100 | 99.8 | 99.8% | ||
| 100 | 100.6 | 100.6% | ||
| 120% | 120 | 119.5 | 99.6% | 99.8% |
| 120 | 120.2 | 100.2% | ||
| 120 | 119.7 | 99.8% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should not be more than 2.0%.
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were analyzed on the same day.
| Replicate | Retention Time (min) | Peak Area |
| 1 | 4.52 | 903510 |
| 2 | 4.51 | 904120 |
| 3 | 4.53 | 902980 |
| 4 | 4.52 | 905540 |
| 5 | 4.51 | 903870 |
| 6 | 4.53 | 904650 |
| Mean | 4.52 | 904112 |
| % RSD | 0.20% | 0.10% |
Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days.
| Day | Mean Peak Area (n=6) | % RSD |
| Day 1 | 904112 | 0.10% |
| Day 2 | 905820 | 0.15% |
| Day 3 | 903550 | 0.12% |
| Overall % RSD | 0.13% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.15 µg/mL
-
LOQ: 0.45 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The %RSD of the results was calculated.
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | 0.9 mL/min | 0.45% |
| 1.1 mL/min | 0.51% | |
| Mobile Phase Composition | ACN:Buffer (62:38) | 0.62% |
| ACN:Buffer (58:42) | 0.58% | |
| Column Temperature | 28°C | 0.35% |
| 32°C | 0.39% |
Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC method has been developed and validated for the quantification of this compound. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The forced degradation studies confirmed that the method can effectively separate the drug from its degradation products, making it suitable for routine quality control analysis and stability studies of this compound in bulk drug substance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. multiresearchjournal.theviews.in [multiresearchjournal.theviews.in]
- 3. pharmtech.com [pharmtech.com]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form - Int J Pharm Chem Anal [ijpca.org]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. assayprism.com [assayprism.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. biomedres.us [biomedres.us]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neticonazole Hydrochloride in Fungal Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix (ECM). These biofilms exhibit increased resistance to conventional antifungal agents and pose a significant challenge in clinical settings. Candida albicans is a major fungal pathogen known for its ability to form robust biofilms on both biological and abiotic surfaces. The imidazole antifungal agent, Neticonazole Hydrochloride, primarily functions by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.[3][4] While effective against planktonic fungal cells, the efficacy of this compound against the complex architecture of fungal biofilms is an area of active investigation.
These application notes provide a detailed protocol for assessing the in-vitro activity of this compound against Candida albicans biofilms. The described assays quantify both the overall biofilm biomass and the metabolic activity of the fungal cells within the biofilm, providing a comprehensive understanding of the compound's disruptive potential.
Mechanism of Action of Azole Antifungals on Fungal Cells
This compound, as an azole antifungal, targets the synthesis of ergosterol, an essential component of the fungal cell membrane. The drug specifically inhibits the enzyme lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[2][3] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane.[2] The compromised cell membrane loses its selective permeability, impairing essential biological processes and ultimately leading to fungal cell lysis and death.[1][4]
References
Application Notes and Protocols for Neticonazole Hydrochloride in Animal Models of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neticonazole hydrochloride is an imidazole antifungal agent effective against a range of fungal pathogens, including various Candida species. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical animal models of candidiasis, focusing on cutaneous candidiasis. Due to the limited availability of public domain data on the use of Neticonazole in systemic or oral candidiasis models, this document also provides generalized protocol templates for these models to guide researchers in designing their own studies.
Mechanism of Action
Neticonazole, as an azole antifungal, targets the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3][4] This enzyme is a key component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, Neticonazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane.[1][2] This ultimately results in the inhibition of fungal growth and proliferation.
Cutaneous Candidiasis Animal Model: Guinea Pig
This section provides a detailed protocol and efficacy data for this compound in a guinea pig model of cutaneous candidiasis, based on published research.[5]
Quantitative Data Summary
The therapeutic efficacy of 1% Neticonazole (SS717) cream and solution was compared to 1% bifonazole (BFZ) and vehicle controls in prednisolone-treated guinea pigs with cutaneous Candida albicans infection. The primary endpoint was the viable fungal counts recovered from the infected sites nine days post-infection.[5]
| Treatment Group | Mean Viable Candida albicans Counts (log10 CFU/site) | Statistical Significance vs. Untreated Control | Statistical Significance vs. Vehicle |
| Cream Formulations | |||
| Untreated Control | 5.5 | - | - |
| Cream Vehicle | 5.3 | Not Significant | - |
| 1% Neticonazole Cream | 3.2 | Significant | Significant |
| 1% Bifonazole Cream | 4.1 | Significant | Not Reported |
| Solution Formulations | |||
| Untreated Control | 5.5 | - | - |
| Solution Vehicle | 5.1 | Not Significant | - |
| 1% Neticonazole Solution | 2.8 | Significant | Significant |
| 1% Bifonazole Solution | 4.8 | Not Significant | Not Reported |
Data is approximated from graphical representations in the cited study for illustrative purposes.[5]
Experimental Protocol: Cutaneous Candidiasis in Guinea Pigs
This protocol details the induction of infection and subsequent treatment to evaluate the efficacy of topical this compound formulations.[5]
Materials:
-
Animals: Female Hartley guinea pigs (350-400g).
-
Immunosuppressive Agent: Prednisolone.
-
Organism: Candida albicans TIMM 0138.
-
Test Articles: 1% this compound cream, 1% this compound solution.
-
Control Articles: Cream vehicle, solution vehicle, 1% Bifonazole cream, 1% Bifonazole solution.
-
Culture Medium: Sabouraud Dextrose Agar (SDA).
Procedure:
-
Animal Preparation and Immunosuppression:
-
Acclimatize animals to laboratory conditions.
-
One day prior to infection, administer prednisolone intramuscularly to induce a state of immunosuppression.
-
-
Infection:
-
On the day of infection (Day 0), prepare a suspension of Candida albicans in sterile saline.
-
Gently abrade a defined area on the back of each guinea pig.
-
Apply the Candida albicans suspension to the abraded skin.
-
-
Treatment:
-
Beginning on Day 5 post-infection, apply the assigned topical formulation (Neticonazole, bifonazole, or vehicle) to the infected area once daily for three consecutive days (Days 5, 6, and 7).[5]
-
-
Evaluation of Efficacy:
-
On Day 9 post-infection, euthanize the animals.
-
Excise the infected skin tissue.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on SDA.
-
Incubate the plates and enumerate the colony-forming units (CFU) to determine the viable fungal burden.
-
Systemic Candidiasis Animal Model: Mouse (Protocol Template)
The following is a generalized protocol for evaluating the efficacy of an antifungal agent, such as this compound, in a murine model of systemic candidiasis. Specific parameters such as drug dosage and vehicle would need to be optimized in preliminary studies.
Experimental Protocol: Systemic Candidiasis in Mice
Materials:
-
Animals: Immunocompetent or immunosuppressed mice (e.g., BALB/c, C57BL/6).
-
Organism: A virulent strain of Candida albicans (e.g., SC5314).
-
Test Article: this compound formulated for systemic administration.
-
Control Articles: Vehicle control, positive control antifungal (e.g., fluconazole).
-
Culture Medium: SDA.
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week.
-
If using an immunosuppressed model, administer an agent like cyclophosphamide prior to infection.
-
-
Infection:
-
Prepare a standardized inoculum of Candida albicans in sterile saline.
-
Inject the fungal suspension intravenously via the lateral tail vein.
-
-
Treatment:
-
Administer this compound or control articles at predetermined doses and schedules (e.g., once or twice daily) via the desired route (oral gavage, intraperitoneal, or intravenous injection).
-
-
Evaluation of Efficacy:
-
Survival Study: Monitor the animals daily for a set period (e.g., 21 days) and record mortality.
-
Fungal Burden Study: At selected time points post-infection, euthanize a subset of animals. Aseptically remove target organs (typically kidneys, as they are a primary site of infection), weigh them, and homogenize. Plate serial dilutions of the homogenates on SDA to determine the CFU per gram of tissue.
-
Oral Candidiasis Animal Model: Rat (Protocol Template)
The following is a generalized protocol for assessing the efficacy of a topical or systemic antifungal agent, such as this compound, in a rat model of oral candidiasis.
Experimental Protocol: Oral Candidiasis in Rats
Materials:
-
Animals: Rats (e.g., Wistar, Sprague-Dawley).
-
Immunosuppressive Agent: Corticosteroid (e.g., dexamethasone).
-
Antibiotic: Broad-spectrum antibiotic (e.g., tetracycline in drinking water).
-
Organism: Candida albicans.
-
Test Article: this compound formulated for oral/topical or systemic delivery.
-
Control Articles: Vehicle control, positive control antifungal (e.g., nystatin suspension).
Procedure:
-
Predisposition to Infection:
-
Acclimatize the rats.
-
Provide drinking water containing a broad-spectrum antibiotic to reduce the competing oral bacterial flora.
-
Administer an immunosuppressive agent to compromise the host's immune response.
-
-
Infection:
-
Prepare a suspension of Candida albicans.
-
Using a cotton swab saturated with the fungal suspension, inoculate the oral cavity of the rats, ensuring contact with the dorsal surface of the tongue.
-
-
Treatment:
-
Administer this compound or control treatments. For topical application, a gel or solution can be applied directly to the oral mucosa. For systemic treatment, the drug can be given by oral gavage.
-
-
Evaluation of Efficacy:
-
Mycological Assessment: At various time points, swab the oral cavity, particularly the tongue. Plate the swabs on a selective fungal medium to quantify the CFU.
-
Clinical Scoring: Visually inspect the oral cavity for the presence and severity of lesions (e.g., white plaques).
-
Histopathology: At the end of the study, euthanize the animals and excise the tongues for histopathological examination to assess the extent of fungal invasion and inflammation.
-
Conclusion
The available data robustly supports the efficacy of this compound in a topical formulation for the treatment of cutaneous candidiasis in an animal model. The provided protocols for systemic and oral candidiasis serve as a foundation for researchers to design and execute studies to evaluate the potential of Neticonazole in these indications. As with any preclinical study, careful optimization of the animal model, drug formulation, and dosing regimen is crucial for obtaining meaningful and reproducible results.
References
- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. researchgate.net [researchgate.net]
- 5. [Therapeutic efficacies of neticonazole (SS717) cream and solution in experimental cutaneous Candida albicans infection of guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Neticonazole Hydrochloride as an Exosome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neticonazole Hydrochloride, a synthetic imidazole derivative, is a potent antifungal agent traditionally used for the treatment of superficial fungal infections.[1][2][3][4] Its mechanism of action as an antifungal involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3][4] Recent studies have unveiled a novel and significant function of Neticonazole as a potent, dose-dependent inhibitor of exosome biogenesis and secretion.[5][6][7] This discovery has opened new avenues for its potential application in therapeutic areas where exosomes play a crucial role, such as cancer progression and intercellular communication.
These application notes provide detailed protocols for researchers to investigate and validate the exosome-inhibiting properties of this compound in both in vitro and in vivo models.
Mechanism of Action as an Exosome Inhibitor
This compound exerts its exosome-inhibitory effects through a multi-pronged mechanism, impacting key stages of exosome formation and release.[5][6][7] It has been shown to downregulate the expression of proteins involved in both the ESCRT-dependent and ESCRT-independent pathways of exosome biogenesis, as well as proteins essential for exosome secretion.[5][6][8]
Specifically, Neticonazole treatment leads to a decrease in the levels of:
-
Alix: A key protein in the endosomal sorting complex required for transport (ESCRT)-dependent pathway of exosome biogenesis.[5][6]
-
nSMase2 (neutral sphingomyelinase 2): An enzyme crucial for the ESCRT-independent pathway.[5][6][8]
-
Rab27a: A small GTPase that plays a vital role in the secretion of exosomes.[5][6][8]
Furthermore, Neticonazole has been demonstrated to inhibit the phosphorylation of ERK (extracellular signal-regulated kinase), a downstream effector in the Ras/Raf/ERK signaling pathway, which is implicated in exosome regulation.[5][6][7]
Figure 1. Signaling pathway of this compound as an exosome inhibitor.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound as an exosome inhibitor.
I. In Vitro Studies
Objective: To determine the dose-dependent effect of this compound on exosome secretion and to elucidate its mechanism of action in a cell-based model.
-
Cell Line Selection: Choose a cell line known to secrete a high number of exosomes (e.g., C4-2B prostate cancer cells, as cited in literature).[5][6]
-
Culture Conditions: Culture the selected cells in RPMI 1640 medium supplemented with 10% exosome-depleted fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Note: The use of exosome-depleted FBS is critical to avoid contamination with bovine exosomes.[9]
-
-
Neticonazole Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Seed the cells and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-10 µM) or vehicle control (DMSO).[5] Incubate for 48 hours.
References
- 1. Neticonazole | 130726-68-0 | FFA72668 | Biosynth [biosynth.com]
- 2. Mechanism of action of Neticonazole_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. High-throughput screening identified selective inhibitors of exosome biogenesis and secretion: A drug repurposing strategy for advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the discovery of exosome inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and ex vivo evaluation of tumor-derived exosome-induced dendritic cell dysfunction in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Validation of Neticonazole Hydrochloride
Introduction
Neticonazole hydrochloride is an imidazole antifungal agent used for the topical treatment of fungal skin infections. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is imperative to have a validated analytical method for its quantification. This document provides a detailed application note and protocol for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical formulations. The validation is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Analytical Method: RP-HPLC
A stability-indicating RP-HPLC method is developed for the determination of this compound. This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients present in the formulation.
Chromatographic Conditions (Proposed)
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
Method Validation Protocols
The analytical method is validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, as per ICH guidelines.[1][2][4]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][4][5]
Experimental Protocol:
-
Blank Analysis: Analyze the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis: Analyze a placebo formulation (containing all excipients except the API) to check for any interference from the excipients.
-
Forced Degradation Studies: Subject the this compound drug substance to stress conditions to induce degradation.[6][7][8] The stressed samples are then analyzed to ensure the separation of the main peak from any degradation product peaks.
Forced Degradation Conditions:
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 8 hours.[9] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8 hours.[9] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours.[9] |
| Thermal Degradation | Dry heat at 80°C for 48 hours. |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for 7 days.[6] |
Acceptance Criteria: The method is considered specific if there is no interference from the blank, placebo, or degradation products at the retention time of this compound. The peak purity of the analyte peak in the stressed samples should be greater than 99%.
Workflow for Specificity Study
Caption: Workflow for the specificity validation of the analytical method.
Linearity and Range
Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[1][2]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five concentrations ranging from 80% to 120% of the target assay concentration.[2] A typical range might be 50-150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995[2] |
| Y-intercept | Should be minimal and not statistically significant. |
Summary of Linearity Data (Hypothetical)
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 50 | 125430 | 0.8 |
| 75 | 188145 | 0.6 |
| 100 | 250860 | 0.5 |
| 125 | 313575 | 0.4 |
| 150 | 376290 | 0.3 |
| Correlation Coefficient (r²) | 0.9998 | |
| Regression Equation | y = 2505x + 320 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[1][5]
Experimental Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with known amounts of this compound API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Summary of Accuracy Data (Hypothetical)
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | %RSD |
| 80 | 80.1 | 79.5 | 99.25 | 99.45 | 0.55 |
| 80.2 | 80.0 | 99.75 | |||
| 79.9 | 79.2 | 99.12 | |||
| 100 | 100.2 | 100.5 | 100.30 | 100.17 | 0.41 |
| 100.1 | 99.8 | 99.70 | |||
| 100.5 | 100.8 | 100.30 | |||
| 120 | 120.3 | 119.8 | 99.58 | 99.82 | 0.32 |
| 120.1 | 120.2 | 100.08 | |||
| 120.5 | 120.0 | 99.58 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1][3]
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (100% of the target) on the same day, under the same conditions.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.[1]
Summary of Precision Data (Hypothetical)
| Parameter | Sample ID | Assay (%) | Mean Assay (%) | %RSD |
| Repeatability | 1 | 99.8 | 99.9 | 0.45 |
| 2 | 100.2 | |||
| 3 | 99.5 | |||
| 4 | 100.5 | |||
| 5 | 99.7 | |||
| 6 | 99.8 | |||
| Intermediate Precision | Analyst 1, Day 1 | 99.9 | 100.1 | 0.62 |
| Analyst 2, Day 2 | 100.3 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][5]
Experimental Protocol:
These are typically determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Calibration Curve Method:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.
-
Acceptance Criteria: The LOQ value should be demonstrated to have acceptable precision and accuracy.
Summary of LOD and LOQ Data (Hypothetical)
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
| Precision at LOQ (%RSD) | 4.8 |
| Accuracy at LOQ (% Recovery) | 97.5 - 103.2 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]
Experimental Protocol:
-
Vary critical chromatographic parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2°C)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze the system suitability solution under each varied condition.
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the acceptance criteria, and the assay results should not significantly change.
Summary of Robustness Data (Hypothetical)
| Parameter Varied | Variation | System Suitability | Assay Result (% Change) |
| Flow Rate | 0.9 mL/min | Pass | -0.8 |
| 1.1 mL/min | Pass | +0.7 | |
| Mobile Phase | 58:42 ACN:Buffer | Pass | -1.1 |
| 62:42 ACN:Buffer | Pass | +1.0 | |
| Temperature | 28°C | Pass | -0.5 |
| 32°C | Pass | +0.4 |
System Suitability Testing
System suitability tests are an integral part of the analytical method to ensure the chromatographic system is adequate for the intended analysis.[1]
Experimental Protocol:
Before starting any validation or sample analysis, a system suitability solution (a standard solution of this compound) is injected five times.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Areas (n=5) | ≤ 2.0% |
Validation Parameter Relationship
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The described RP-HPLC method for the determination of this compound is specific, linear, accurate, precise, and robust over the specified range. The validation results demonstrate that the method is suitable for its intended purpose, which includes routine quality control analysis of the bulk drug and its pharmaceutical formulations. The forced degradation studies confirm the stability-indicating nature of the method.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianjpr.com [asianjpr.com]
Application Note: Quantitative Analysis of Neticonazole Hydrochloride in Plasma using LC-MS/MS
An advanced liquid chromatography-mass spectrometry (LC-MS) method for the analysis of Neticonazole Hydrochloride has been developed for researchers, scientists, and professionals in drug development. This application note provides a detailed protocol for the quantitative analysis of this compound in plasma, leveraging the sensitivity and specificity of LC-MS.
Introduction
Neticonazole is an imidazole antifungal agent employed for the treatment of fungal skin infections. It functions as an inhibitor of P450-dependent C-14alpha-demethylation of lanosterol, which disrupts the synthesis of the fungal cell wall. Therapeutic drug monitoring and pharmacokinetic studies of Neticonazole are crucial for optimizing dosage regimens and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1] This application note details a robust LC-MS/MS method for the quantification of Neticonazole in plasma samples.
Experimental
A simple protein precipitation method is utilized for sample preparation, ensuring rapid and efficient extraction of the analyte from the plasma matrix. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - A structurally similar triazole antifungal, such as Voriconazole-d3
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
-
To a 100 µL aliquot of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex mix the sample for 1 minute to precipitate proteins.
-
Centrifuge the sample at 17,000 x g for 10 minutes.
-
Transfer 50 µL of the supernatant and dilute with 100 µL of a solution composed of 50:50 (v/v) methanol and mobile phase A.
-
Inject the diluted supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Gradient Elution | As per specific optimization |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 303.4 [M+H]⁺ |
| Product Ions (m/z) | To be determined by infusion of a standard solution. Plausible fragments could arise from the cleavage of the imidazole ring or the side chain. |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 20 msec |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method, based on typical data for triazole antifungals.[2]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Lower Limit of Quantification (LLOQ) | To be determined |
Protocols
Protocol 1: Preparation of Standard and Quality Control Samples
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution.
-
Generate a series of calibration standards by spiking drug-free plasma with the working standard solution to achieve concentrations ranging from 0.1 to 50 µg/mL.[2]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
Protocol 2: LC-MS/MS System Operation
-
Equilibrate the LC system with the initial mobile phase composition.
-
Perform a system suitability test by injecting a standard solution to ensure proper functioning of the instrument.
-
Create a sequence table with the prepared calibration standards, QC samples, and unknown samples.
-
Initiate the LC-MS/MS analysis.
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Data analysis workflow for quantitative LC-MS/MS.
References
Application Notes and Protocols for Quality Control of Neticonazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control parameters for Neticonazole Hydrochloride intended for research and development purposes. The following protocols are examples and should be validated for specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is fundamental for its proper handling, storage, and analysis.
| Parameter | Value | Reference |
| Chemical Name | 1-{(E)-2-(methylsulfanyl)-1-[2-(pentyloxy)phenyl]ethenyl}-1H-imidazole hydrochloride | [1] |
| CAS Number | 130773-02-3 | [2][3] |
| Molecular Formula | C₁₇H₂₂N₂OS · HCl | [1][3] |
| Molecular Weight | 338.9 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMSO and water. | [1][4] |
| Storage | Store at -20°C for long-term storage. | [4] |
Quality Control Parameters
The following section outlines the key analytical tests to ensure the identity, strength, quality, and purity of this compound.
A. High-Performance Liquid Chromatography (HPLC) - Retention Time
The primary identification method is to compare the retention time of the sample with that of a reference standard.
Experimental Protocol:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.025 M KH₂PO₄ buffer (pH 2.8) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a 0.1 mg/mL solution of this compound reference standard in the mobile phase.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the this compound sample in the mobile phase.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Acceptance Criteria: The retention time of the principal peak in the sample chromatogram should correspond to that of the principal peak in the standard chromatogram.
B. Ultraviolet (UV) Spectroscopy
UV spectroscopy can be used as a confirmatory identification test.
Experimental Protocol:
-
Instrument: UV-Visible Spectrophotometer.
-
Solvent: Methanol.
-
Standard Preparation: Prepare a 10 µg/mL solution of this compound reference standard in methanol.
-
Sample Preparation: Prepare a 10 µg/mL solution of the this compound sample in methanol.
-
Procedure: Record the UV absorption spectrum of both the standard and sample solutions from 200 nm to 400 nm.
-
Acceptance Criteria: The UV absorption spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as that of the standard solution.
The assay determines the potency of the this compound. A reversed-phase HPLC method is typically employed.[5]
Experimental Protocol:
The same HPLC conditions as described in the Identification test (Section 2.1.A) can be used for the assay.
-
Standard Preparation: Accurately weigh and prepare a 0.1 mg/mL solution of this compound reference standard in the mobile phase.
-
Sample Preparation: Accurately weigh and prepare a 0.1 mg/mL solution of the this compound sample in the mobile phase.
-
Procedure: Inject the standard and sample solutions in triplicate. Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Acceptance Criteria: The content of this compound should be within 98.0% to 102.0% on the dried basis.
A. Related Substances
This test is crucial for detecting and quantifying impurities.
Experimental Protocol:
-
Instrument and Conditions: Use the same HPLC method as for the Assay, but with a longer run time to ensure the elution of any late-eluting impurities. A gradient elution method may be required for complex impurity profiles.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound sample in the mobile phase.
-
Procedure: Inject the sample solution and identify the peaks corresponding to impurities by comparing the chromatogram with that of a blank (mobile phase) and a spiked sample (if impurity standards are available).
-
Calculation: Use the area normalization method to estimate the percentage of each impurity.
-
Acceptance Criteria:
-
Individual Impurity: Not more than 0.5%.
-
Total Impurities: Not more than 1.0%.
-
B. Residual Solvents
Gas Chromatography (GC) with a headspace autosampler is the standard method for determining residual solvents from the manufacturing process.
Experimental Protocol:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: Capillary column suitable for solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 240°C at 10°C/min.
-
Final Hold: 10 minutes.
-
-
Injector and Detector Temperature: 250°C.
-
Carrier Gas: Nitrogen or Helium.
-
Standard Preparation: Prepare a standard solution containing known amounts of the potential residual solvents in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial and add a suitable solvent.
-
Procedure: Analyze the headspace of the standard and sample preparations.
-
Acceptance Criteria: The concentration of residual solvents should not exceed the limits defined by the ICH Q3C guidelines.
Data Presentation
The quantitative data for the quality control parameters of this compound are summarized in the table below.
| Parameter | Method | Acceptance Criteria |
| Identification | HPLC | Retention time of the sample matches the standard. |
| UV Spectroscopy | UV spectrum of the sample matches the standard. | |
| Assay | HPLC | 98.0% - 102.0% |
| Purity | ||
| Related Substances | HPLC | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% |
| Residual Solvents | GC-HS | Conforms to ICH Q3C limits. |
Visualizations
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for HPLC-based Identification and Assay of this compound.
Caption: Workflow for the Analysis of Residual Solvents in this compound.
Caption: Logical Flow of the Quality Control Process for this compound.
References
Application Notes and Protocols for Neticonazole Hydrochloride in Combination with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the in vitro synergistic potential of Neticonazole Hydrochloride when used in combination with other antifungal agents. While specific data on this compound combinations is limited, the following protocols and theoretical discussions are based on established methodologies for testing antifungal synergy, particularly with other azole antifungals.
Introduction and Rationale
This compound is an imidazole antifungal agent that primarily targets the fungal cell membrane. Its mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound increases cell membrane permeability, leading to the leakage of intracellular components and ultimately fungal cell death.
The rationale for using this compound in combination with other antifungals is to:
-
Achieve synergistic or additive effects: A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects.
-
Broaden the antifungal spectrum: Combining agents may be effective against a wider range of fungal pathogens.
-
Reduce the required dosage of individual agents: This can potentially minimize dose-related toxicity.
-
Overcome or prevent the development of drug resistance: Targeting multiple cellular pathways can make it more difficult for fungi to develop resistance.
Potential synergistic partners for this compound include other classes of antifungals that act on different targets within the fungal cell.
Proposed Synergistic Mechanisms
A promising area of investigation is the combination of this compound with antifungals that target other steps in the ergosterol biosynthesis pathway. This dual-pronged attack on a critical cellular process can lead to a more profound disruption of fungal cell membrane integrity.
Figure 1: Proposed synergistic mechanism of Neticonazole with other ergosterol biosynthesis inhibitors.
Experimental Protocols
The following is a detailed protocol for assessing the in vitro synergy of this compound in combination with another antifungal agent using the checkerboard microdilution method.
Protocol 1: In Vitro Antifungal Synergy Testing by Checkerboard Microdilution Assay
1. Materials and Reagents:
-
This compound (analytical grade)
-
Second antifungal agent (e.g., Terbinafine, Amorolfine)
-
Fungal isolates (e.g., clinical isolates of Trichophyton rubrum, Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (for optical density measurement)
-
Dimethyl sulfoxide (DMSO) for drug solubilization
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium
-
Incubator
2. Experimental Workflow:
Figure 2: Experimental workflow for the checkerboard microdilution assay.
3. Detailed Methodology:
-
Preparation of Drug Stock Solutions:
-
Dissolve this compound and the second antifungal agent in DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in RPMI-1640 medium to achieve a working concentration that is 4 times the highest final concentration to be tested.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on SDA at 30-35°C.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Checkerboard Assay Setup:
-
In a 96-well plate, add 50 µL of RPMI-1640 medium to all wells except for the first column and row.
-
Dispense 100 µL of the working solution of this compound (Drug A) into the first well of each row and perform serial dilutions horizontally across the plate.
-
Dispense 100 µL of the working solution of the second antifungal (Drug B) into the first well of each column and perform serial dilutions vertically down the plate. This will result in a gradient of concentrations for both drugs.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24 to 48 hours, or until sufficient growth is observed in the growth control well.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control). The MIC can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
4. Data Presentation and Interpretation:
The interaction between the two antifungal agents is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
FICI Calculation:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Indifference (Additive) |
| > 4.0 | Antagonism |
Data Summary Table:
| Fungal Isolate | MIC of Neticonazole Alone (µg/mL) | MIC of Drug B Alone (µg/mL) | MIC of Neticonazole in Combination (µg/mL) | MIC of Drug B in Combination (µg/mL) | FICI | Interaction |
| e.g., T. rubrum 1 | 0.25 | 0.125 | 0.0625 | 0.03125 | 0.5 | Synergy |
| e.g., C. albicans 1 | 0.5 | 0.25 | 0.25 | 0.125 | 1.0 | Indifference |
Logical Flow for Data Interpretation
Application Note: Methodology for Assessing the Stability of Neticonazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neticonazole Hydrochloride is an imidazole antifungal agent used for the topical treatment of fungal infections. Ensuring the stability of the active pharmaceutical ingredient (API) is critical for the safety, efficacy, and shelf-life of the final drug product. This application note provides a detailed methodology for assessing the stability of this compound through forced degradation studies and the use of a stability-indicating high-performance liquid chromatography (HPLC) method. The protocols described herein are based on established principles of stability testing for azole antifungals and are designed to meet regulatory expectations for drug development.
Forced degradation, or stress testing, is a crucial component of drug development that helps to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[1] This information is vital for developing and validating a stability-indicating analytical method, which can accurately quantify the drug substance in the presence of its degradation products.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to evaluate the stability of this compound under various stress conditions.[1] The following conditions are recommended, with the aim of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[2]
1.1. Preparation of Stock Solution:
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water. This stock solution will be used for all stress conditions.
1.2. Acidic Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid (HCl).
-
Reflux the mixture at 60°C for 8 hours.[3]
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 6, and 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
1.3. Alkaline Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide (NaOH).
-
Reflux the mixture at 60°C for 30 minutes.[4]
-
Withdraw samples at appropriate time intervals (e.g., 0, 5, 10, 20, and 30 minutes).
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
1.4. Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, and 24 hours).
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
1.5. Thermal Degradation:
-
Place the solid this compound powder in a petri dish and expose it to a temperature of 60°C in a hot air oven for 24 hours.[4]
-
For degradation in solution, reflux the stock solution at 60°C for 24 hours.
-
Withdraw solid or liquid samples at appropriate time intervals.
-
For the solid sample, dissolve it in the mobile phase to a suitable concentration for HPLC analysis.
-
For the liquid sample, dilute it to a suitable concentration with the mobile phase for HPLC analysis.
1.6. Photolytic Degradation:
-
Expose the this compound stock solution to UV light (254 nm) and visible light to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
Conduct the study in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Withdraw samples at appropriate time intervals.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products. The following method parameters are provided as a starting point and should be optimized and validated for the specific application.
2.1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 256 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
2.2. Method Validation:
The HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main drug peak from any degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Neticonazole HCl | Number of Degradation Products | Retention Times of Degradation Products (min) |
| Acidic Hydrolysis | 0.1 M HCl | 8 hours | 60°C | |||
| Alkaline Hydrolysis | 0.1 M NaOH | 30 minutes | 60°C | |||
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp. | |||
| Thermal Degradation | Dry Heat | 24 hours | 60°C | |||
| Photolytic Degradation | UV/Visible Light | As per ICH Q1B | Photostability Chamber |
Visualization
Experimental Workflow
The overall workflow for assessing the stability of this compound is depicted in the following diagram.
Potential Degradation Signaling Pathway
The following diagram illustrates a hypothetical degradation pathway for an azole antifungal under hydrolytic stress, leading to the formation of degradation products.
Conclusion
The methodology outlined in this application note provides a comprehensive framework for assessing the stability of this compound. By performing forced degradation studies under various stress conditions and utilizing a validated stability-indicating HPLC method, researchers and drug development professionals can gain a thorough understanding of the drug's degradation profile. This information is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. It is important to note that the specific conditions and analytical methods may require optimization based on the observed stability of this compound.
References
- 1. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding unconventional routes to impurities from drugs in hydrolytic conditions | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Topical Neticonazole Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and data interpretation for conducting in vivo efficacy studies of topical Neticonazole Hydrochloride formulations. Given the limited publicly available preclinical data for Neticonazole, this document also incorporates methodologies and representative data from studies on structurally and functionally similar imidazole antifungals, such as Luliconazole and Lanoconazole, to provide a complete framework for study design and execution.
Introduction to this compound
This compound is a synthetic imidazole antifungal agent.[1][2] It is primarily used for the topical treatment of superficial fungal infections, including athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[3][4] Available typically as a 1% cream or solution, Neticonazole demonstrates broad-spectrum activity against a variety of dermatophytes and yeasts.[5][6][] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and ultimately fungal cell death.[3][4][5][8]
Mechanism of Action
Neticonazole, like other imidazole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[3][5] By inhibiting this enzyme, Neticonazole depletes ergosterol and causes an accumulation of toxic sterol intermediates within the fungal cell membrane.[5][8] This disrupts the cell membrane's structure and function, leading to increased permeability and cell lysis.[1][8]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. This compound | Antifungal | TargetMol [targetmol.com]
- 3. Therapeutic efficacy of lanoconazole, a new imidazole antimycotic agent, for experimental cutaneous candidiasis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. [Therapeutic efficacy of lanoconazole ointment in guinea pig model of tinea pedis, in comparison with that of cream preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neticonazole - Wikipedia [en.wikipedia.org]
- 8. Short-Term Therapy with Luliconazole, a Novel Topical Antifungal Imidazole, in Guinea Pig Models of Tinea Corporis and Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neticonazole Hydrochloride for Antifungal Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neticonazole Hydrochloride in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an imidazole antifungal agent that primarily works by inhibiting the fungal enzyme lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[1][2][4] By inhibiting this enzyme, Neticonazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane. This ultimately results in the inhibition of fungal growth and cell death.[1][2] Some research also suggests that Neticonazole may have a secondary mechanism of action involving direct interaction with fungal DNA.[1]
Q2: What is the recommended solvent and stock solution concentration for this compound?
For in vitro assays, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of azole antifungals. While specific solubility data for this compound is not widely published, other azoles like fluconazole and voriconazole are soluble in DMSO and ethanol at concentrations of approximately 20-33 mg/mL. It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO and then dilute it further in the assay medium. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.
Q3: What are the expected MIC ranges for this compound against common fungi?
Specific and comprehensive MIC (Minimum Inhibitory Concentration) data for this compound is limited in publicly available literature. However, data from other imidazole and triazole antifungals can provide an expected range of activity. One study has established that a concentration of 0.25 mg/mL (250 µg/mL) of neticonazole was fungicidal for Trichophyton mentagrophytes and Trichophyton rubrum.[3]
For comparative purposes, the table below summarizes typical MIC ranges for other azole antifungals against key fungal species. Researchers should determine the specific MIC of this compound for their fungal strains of interest using standardized protocols.
Data Presentation: Comparative MIC Ranges of Azole Antifungals
| Fungal Species | Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | Fluconazole | 0.5 | 32 | <0.002 - >128 |
| Voriconazole | 0.0078 | 2 | <0.002 - >128 | |
| Itraconazole | 0.03 | 1 | <0.03 - >16 | |
| Trichophyton rubrum | Voriconazole | 0.031 | 0.125 | 0.008 - 0.5 |
| Itraconazole | 0.06 | 0.5 | 0.015 - 2 | |
| Terbinafine | 0.008 | 0.015 | <0.002 - 0.03 | |
| Aspergillus fumigatus | Voriconazole | 0.5 | 1 | 0.03 - 16 |
| Posaconazole | 0.125 | 0.5 | 0.03 - 2 | |
| Itraconazole | 0.25 | 1 | 0.03 - >16 |
Note: This data is compiled from various sources for comparative purposes and may not be directly representative of this compound's activity. MIC values can vary significantly based on the specific strain, methodology, and testing conditions.
Experimental Protocols & Methodologies
Accurate and reproducible results in antifungal susceptibility testing are highly dependent on standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted methods.
Broth Microdilution Method (Adapted from CLSI M27/M38-A2)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in 100% DMSO to a concentration of 1.6 mg/mL.
- Further dilute this stock solution in RPMI-1640 medium to create a working solution.
2. Inoculum Preparation:
- Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.
- For yeasts, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
- For molds, harvest conidia by flooding the agar surface with sterile saline and gently scraping. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
- Dilute the standardized inoculum in RPMI-1640 medium.
3. Assay Procedure:
- In a 96-well microtiter plate, perform serial twofold dilutions of the this compound working solution with RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL).
- Add the diluted fungal inoculum to each well.
- Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
- Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., and 48-96 hours for Aspergillus spp. and dermatophytes.
4. Reading the MIC:
- The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control. For molds, the endpoint is often complete visual inhibition of growth.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the MIC of this compound using the broth microdilution method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC Results | 1. Inoculum size variability.2. Variation in incubation time or temperature.3. Lot-to-lot variation in media. | 1. Strictly adhere to standardized inoculum preparation methods (e.g., use of a spectrophotometer or McFarland standards).2. Ensure consistent incubation conditions for all assays.3. Use a single lot of media for a set of comparative experiments. |
| No Fungal Growth (Including Growth Control) | 1. Inoculum viability is low.2. Incorrect medium used.3. Residual solvent toxicity. | 1. Use fresh fungal cultures for inoculum preparation.2. Ensure the use of appropriate growth medium (e.g., RPMI-1640).3. Verify that the final concentration of the solvent (e.g., DMSO) is non-inhibitory (typically ≤1%). |
| "Trailing" or Partial Inhibition at High Concentrations | This is a known phenomenon with azole antifungals where a small amount of residual growth occurs even at concentrations above the MIC. | The MIC should be recorded as the lowest concentration that produces a prominent (≥50%) decrease in turbidity compared to the growth control. Do not read the MIC at 100% inhibition if trailing is observed. |
| Precipitation of Neticonazole in Media | The compound has limited solubility in aqueous media. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in the medium.2. Avoid shock-dilution by adding the stock solution to the medium in a stepwise manner with gentle mixing.3. Check the final concentration; if it exceeds the solubility limit, adjust the dilution scheme. |
| MIC Values Differ Significantly from Expected Ranges | 1. The fungal strain may have intrinsic or acquired resistance.2. The pH of the medium may be affecting drug activity.3. Incorrect reading of the endpoint. | 1. Confirm the identity and purity of the fungal strain. Consider sequencing of resistance-associated genes if resistance is suspected.2. Ensure the RPMI-1640 medium is buffered with MOPS to maintain a stable pH of 7.0.3. Review the criteria for endpoint determination for azole antifungals. |
Signaling Pathway
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other imidazole antifungals, targets the ergosterol biosynthesis pathway, which is crucial for the formation and integrity of the fungal cell membrane.
Caption: Neticonazole HCl inhibits Lanosterol 14-α-demethylase, blocking ergosterol synthesis and leading to fungal cell death.
References
Technical Support Center: HPLC Analysis of Neticonazole Hydrochloride
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Neticonazole Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges encountered during the HPLC analysis of this imidazole antifungal agent.
FAQs: Frequently Asked Questions
Q1: What are the key physicochemical properties of this compound that can influence its HPLC analysis?
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: For the analysis of imidazole-containing compounds like Neticonazole, a reversed-phase C18 or C8 column is typically recommended.[6][7] To minimize peak tailing caused by the interaction of the basic imidazole moiety with acidic silanol groups on the silica support, it is advisable to use a modern, high-purity, end-capped column.[4][8] These columns have a reduced number of accessible silanol groups, leading to improved peak symmetry.
Q3: What are the typical mobile phase compositions used for the analysis of related imidazole antifungal agents?
A3: Mobile phases for similar compounds often consist of a mixture of acetonitrile or methanol and a buffered aqueous phase.[7][9][10] The buffer is essential to control the pH and maintain a consistent ionization state of the analyte, which in turn ensures reproducible retention times and peak shapes. Phosphate or acetate buffers are commonly used. For basic compounds like Neticonazole, a mobile phase pH in the acidic to neutral range (typically pH 3-7) is often employed to suppress the ionization of silanol groups and protonate the analyte, leading to better peak shape.
Q4: Why is a stability-indicating HPLC method important for this compound?
A4: A stability-indicating method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[6][9] Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to generate potential degradation products.[4][9][10] The HPLC method is then developed and validated to ensure that all these degradation products are well-separated from the main Neticonazole peak, providing confidence in the accuracy of the stability and purity results.[4]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the HPLC analysis of this compound.
Problem 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with a trailing edge that is broader than the leading edge.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting flowchart for addressing peak tailing in HPLC analysis.
| Potential Cause | Detailed Solution |
| Secondary Interactions with Silanols | The basic imidazole group of Neticonazole can interact with acidic residual silanol groups on the silica packing material, causing peak tailing.[3][4] Solution: Lower the mobile phase pH (e.g., to around 3) to suppress the ionization of silanol groups. Alternatively, use a highly end-capped column or add a competing base like triethylamine (0.1-0.5%) to the mobile phase to block the active sites.[8] |
| Column Overload | Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape. Solution: Prepare a more dilute sample solution or reduce the injection volume. |
| Column Degradation/Contamination | Accumulation of contaminants at the column inlet or the formation of a void can disrupt the sample band, causing tailing. Solution: Flush the column with a series of strong solvents (e.g., isopropanol, acetonitrile, methanol). If the problem persists, the column may need to be replaced. |
| Extra-column Effects | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. Solution: Minimize the length and internal diameter of all connecting tubing. Ensure that all fittings are properly seated to avoid dead volumes. |
Problem 2: Peak Fronting
Symptom: The peak for this compound is asymmetrical, with a leading edge that is broader than the trailing edge.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting flowchart for addressing peak fronting in HPLC analysis.
| Potential Cause | Detailed Solution |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread at the column inlet, leading to fronting. Solution: Whenever possible, dissolve the this compound standard and sample in the initial mobile phase. If a different solvent is necessary for solubility, use the weakest possible solvent and inject the smallest possible volume. |
| Volume Overload | Injecting a large volume of sample, even if the concentration is low, can cause peak fronting. Solution: Reduce the injection volume. |
| Column Collapse | A physical collapse of the column packing material at the inlet can create a void, leading to a distorted flow path and fronting peaks. This is often accompanied by a sudden drop in backpressure. Solution: This is an irreversible problem, and the column must be replaced. To prevent this, always operate within the column's recommended pressure and pH limits. |
Problem 3: Retention Time Variability
Symptom: The retention time of the this compound peak shifts between injections or between analytical runs.
Troubleshooting Workflow for Retention Time Variability
Caption: Troubleshooting flowchart for addressing retention time variability.
| Potential Cause | Detailed Solution |
| Changes in Mobile Phase Composition | Inaccurate preparation of the mobile phase, evaporation of the organic component, or degradation of additives can lead to shifts in retention time. Solution: Prepare the mobile phase fresh daily and keep it covered. Ensure accurate measurement of all components and consistent pH adjustment. Thoroughly degas the mobile phase before use. |
| Inconsistent Pumping and Flow Rate | Air bubbles in the pump, worn pump seals, or faulty check valves can cause fluctuations in the flow rate, directly affecting retention times. Solution: Regularly purge the pump to remove air bubbles. Check for leaks around the pump heads. If the pressure is fluctuating, the pump seals or check valves may need replacement. |
| Column Temperature Variations | Changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts. Solution: Use a column oven to maintain a constant and controlled temperature for the column. |
| Insufficient Column Equilibration | If the column is not fully equilibrated with the mobile phase before the first injection, retention times may drift, especially at the beginning of a sequence. Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis, or until a stable baseline is achieved. |
Experimental Protocols
The following is a proposed starting method for the HPLC analysis of this compound, based on methods for similar imidazole antifungal compounds. Note: This method is a starting point and must be fully validated for your specific application.
Proposed HPLC Method for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (End-capped) |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 4.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Diluent | Mobile Phase |
Sample and Standard Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (from a formulation): The sample preparation procedure will depend on the dosage form (e.g., cream, solution). It will typically involve extraction of the drug into a suitable solvent, followed by dilution with the diluent to a concentration within the linear range of the method.
Forced Degradation Study Protocol
To develop a stability-indicating method, forced degradation studies should be performed on a sample of this compound.[4][9][10]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before injection. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize before injection. |
| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid drug substance to 60°C for 24 hours. Dissolve in diluent before injection. |
| Photolytic Degradation | Expose the drug solution to UV light (e.g., 254 nm) and visible light. |
After exposure to these stress conditions, the samples should be analyzed by the developed HPLC method to ensure that any degradation products are well-resolved from the parent Neticonazole peak.
References
- 1. ijpsr.com [ijpsr.com]
- 2. CN105699498A - HPLC method for separating and analyzing voriconazole prodrug related substances - Google Patents [patents.google.com]
- 3. japsonline.com [japsonline.com]
- 4. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencescholar.us [sciencescholar.us]
Technical Support Center: Overcoming Resistance to Neticonazole Hydrochloride in Fungal Strains
Welcome to the technical support center for Neticonazole Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals investigating fungal resistance to this azole antifungal agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Disclaimer: Information regarding resistance to this compound is limited. The guidance provided here is largely extrapolated from research on other azole antifungals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, like other imidazole antifungals, inhibits the fungal enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, Neticonazole compromises the integrity and function of the cell membrane, leading to fungal cell death.
Q2: My fungal strain is showing reduced susceptibility to this compound. What are the likely mechanisms of resistance?
While specific data for Neticonazole is scarce, resistance to azole antifungals in general is well-documented and typically involves one or more of the following mechanisms:
-
Target Site Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can alter the enzyme's structure. These changes can reduce the binding affinity of Neticonazole to its target, thereby decreasing its efficacy.
-
Overexpression of the Target Enzyme: An increase in the production of lanosterol 14α-demethylase, often due to upregulation of the ERG11 gene, can effectively "titrate out" the drug, requiring higher concentrations to achieve an inhibitory effect.
-
Increased Drug Efflux: Fungal cells can actively pump Neticonazole out of the cell using efflux pumps. The two major families of efflux pumps involved in azole resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. Overexpression of the genes encoding these pumps (e.g., CDR1, CDR2, MDR1) is a common resistance mechanism.
Q3: How can I determine if my resistant fungal strain has mutations in the ERG11 gene?
You will need to sequence the ERG11 gene from your resistant isolate and compare it to the sequence from a susceptible, wild-type strain.
Experimental Protocol: ERG11 Gene Sequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the resistant and a susceptible (control) fungal strain.
-
PCR Amplification: Amplify the entire coding region of the ERG11 gene using primers designed from a reference sequence.
-
DNA Sequencing: Sequence the purified PCR product using a reliable sequencing service.
-
Sequence Analysis: Align the sequences from the resistant and susceptible strains to identify any nucleotide changes that result in amino acid substitutions.
Q4: How can I investigate if ERG11 or efflux pump genes are overexpressed in my resistant strain?
Quantitative real-time PCR (qRT-PCR) is the standard method for measuring gene expression levels.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from both resistant and susceptible fungal strains grown under the same conditions (with and without Neticonazole exposure).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform qRT-PCR using primers specific for your target genes (ERG11, CDR1, CDR2, MDR1) and a reference (housekeeping) gene.
-
Data Analysis: Calculate the relative expression of your target genes in the resistant strain compared to the susceptible strain using a method such as the ΔΔCt method.
Q5: Are there methods to assess the activity of efflux pumps directly?
Yes, you can use fluorescent dyes that are substrates of these pumps. An accumulation of the dye inside the cells in the presence of an efflux pump inhibitor indicates active efflux.
Experimental Protocol: Efflux Pump Activity Assay
-
Cell Preparation: Grow your fungal strains to mid-log phase.
-
Dye Accumulation: Incubate the cells with a fluorescent substrate (e.g., Nile Red) in the presence and absence of a known efflux pump inhibitor.
-
Flow Cytometry or Fluorometry: Measure the intracellular fluorescence. Reduced fluorescence in the absence of the inhibitor suggests active efflux.
Troubleshooting Guides
Problem: I am observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of Neticonazole for my fungal strain over successive cultures.
-
Possible Cause: This could indicate the development of acquired resistance. The strain may be accumulating mutations or upregulating resistance-related genes in response to drug pressure.
-
Troubleshooting Steps:
-
Confirm MIC: Re-run the MIC assay using a standardized method (e.g., broth microdilution) to confirm the increased resistance.
-
Investigate Resistance Mechanisms: Perform ERG11 sequencing and qRT-PCR for ERG11 and efflux pump genes to identify the potential mechanism.
-
Consider Combination Therapy: Explore the use of Neticonazole in combination with other antifungal agents or with efflux pump inhibitors.
-
Problem: My ERG11 sequencing results show no mutations, but the strain is still resistant.
-
Possible Cause: Resistance may be due to overexpression of ERG11 or, more commonly, increased efflux pump activity.
-
Troubleshooting Steps:
-
Check Gene Expression: Perform qRT-PCR to quantify the expression levels of ERG11 and key efflux pump genes (CDR1, CDR2, MDR1).
-
Assess Pump Activity: Conduct an efflux pump activity assay to directly measure the pumping of a fluorescent substrate.
-
Problem: I want to test if combination therapy can overcome Neticonazole resistance in my strain.
-
Approach: A checkerboard assay is the standard in vitro method to assess the interaction between two antimicrobial agents.
-
Experimental Protocol: Checkerboard Broth Microdilution Assay
-
Prepare Drug Dilutions: Create a series of two-fold dilutions of Neticonazole and the second compound in a 96-well plate.
-
Inoculate: Add a standardized inoculum of the resistant fungal strain to each well.
-
Incubate: Incubate the plate under appropriate conditions.
-
Determine MICs: Read the MIC of each drug alone and in combination.
-
Calculate FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
-
Data Presentation
Table 1: Example MIC Data for Susceptible and Resistant Fungal Strains
| Fungal Strain | Neticonazole MIC (µg/mL) |
| Wild-Type (Susceptible) | 0.25 |
| Resistant Isolate 1 | 8 |
| Resistant Isolate 2 | >32 |
Table 2: Example qRT-PCR Data for Relative Gene Expression
| Gene | Fold Change in Resistant Isolate 1 (vs. Wild-Type) |
| ERG11 | 1.5 |
| CDR1 | 12.3 |
| MDR1 | 2.1 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of azole resistance mechanisms.
Caption: Workflow for investigating resistance mechanisms.
Technical Support Center: Neticonazole Hydrochloride Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Neticonazole Hydrochloride in solution. The following information addresses potential issues related to its degradation and offers troubleshooting strategies for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing a vinyl imidazole and a pentyloxy phenyl ether group, the following degradation routes are plausible under forced degradation conditions:
-
Hydrolysis: The ether linkage of the pentyloxy group may be susceptible to cleavage under strong acidic conditions, yielding the corresponding phenol and pentanol derivatives. The vinyl imidazole group may also undergo hydration or rearrangement.
-
Oxidation: The imidazole ring and the sulfide group are potential sites for oxidation. This can lead to the formation of N-oxides, sulfoxides, or other oxidative degradation products. The double bond in the vinyl group is also susceptible to oxidative cleavage.
-
Photodegradation: Imidazole-containing compounds are known to be susceptible to photodegradation, which can involve photo-oxidation of the imidazole ring. The aromatic phenyl ring could also be involved in photolytic reactions.
-
Thermal Degradation: At elevated temperatures, degradation may occur through various reactions, including cleavage of the side chains from the imidazole ring or polymerization of the vinyl group.
Q2: What are the typical conditions for a forced degradation study of this compound?
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] Based on ICH guidelines, typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug or a solution at temperatures such as 60°C, 80°C, or higher, depending on the stability of the molecule.
-
Photostability: Exposing the drug solution to light sources that emit both UV and visible light, as per ICH Q1B guidelines.
It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are sufficiently generated for detection and analysis without being excessive.
Q3: How can I analyze the degradation products of this compound?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is required. This method should be capable of separating the parent drug from all its potential degradation products.
-
Method Development: A reverse-phase HPLC method with a C18 column is a common starting point. The mobile phase composition (e.g., a mixture of acetonitrile or methanol and a buffer) and gradient elution program should be optimized to achieve adequate separation.
-
Detection: A photodiode array (PDA) detector is useful for initial method development as it can help in assessing peak purity and provide UV spectral information for the degradation products. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[2][3]
Q4: I am observing unexpected peaks in my chromatogram during a stability study. What should I do?
Unexpected peaks could be degradation products, impurities from the starting material, or artifacts from the experimental conditions.
-
Verify Peak Purity: Use a PDA detector to check the peak purity of your this compound peak. Co-elution of a degradation product can lead to inaccurate quantification.
-
Blank Injection: Inject a blank sample (solvent without the drug) that has been subjected to the same stress conditions to rule out any peaks originating from the solvent or container.
-
Compare with Control: Compare the chromatogram of the stressed sample with that of an unstressed control sample to identify the newly formed peaks.
-
Investigate Further: If the peaks are confirmed to be degradation products, you may need to perform further studies (e.g., LC-MS) to identify their structures.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, or H₂O₂), elevate the temperature, or prolong the exposure time. |
| High stability of this compound under the tested conditions. | While possible, it is crucial to ensure a range of aggressive conditions have been tested before concluding high stability. |
| Inappropriate solvent. | Ensure the drug is fully dissolved in a solvent that does not interfere with the degradation process. |
Issue 2: Excessive Degradation (>20%)
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. |
| High reactivity of this compound to the specific stressor. | This provides valuable information about the drug's stability profile. Document the conditions and proceed with identifying the degradation products. |
Issue 3: Poor Resolution Between Neticonazole and Degradation Products in HPLC
| Possible Cause | Troubleshooting Step | | Suboptimal chromatographic conditions. | Modify the mobile phase composition (e.g., change the organic modifier, buffer pH, or buffer concentration). Adjust the gradient slope or switch to a different column chemistry. | | Co-elution of multiple degradation products. | Further optimize the chromatographic method. Consider using a longer column, a smaller particle size, or a different stationary phase. |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Keep the solution at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize each sample with 1 M HCl and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Incubate the solution at 60°C and sample at various time points.
-
Dilute the samples with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Sample at various time points (e.g., 2, 8, 24 hours).
-
-
Analysis: Dilute the samples with the mobile phase and analyze by HPLC.
Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C | 15% | 2 |
| Base Hydrolysis | 1 M NaOH | 4 hours | Room Temp | 25% | 3 |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 18% | 4 |
| Thermal | Solid State | 48 hours | 80°C | 8% | 1 |
| Photolytic | UV/Vis Light | 7 days | Room Temp | 12% | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Predicted degradation pathways based on the structure of this compound.
References
- 1. ajrconline.org [ajrconline.org]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Neticonazole Hydrochloride in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Neticonazole Hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an imidazole antifungal agent.[1][2][3] Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[1][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][4]
Q2: What are the likely off-target effects of this compound in mammalian cell-based assays?
The primary off-target concern for this compound in mammalian cells is the inhibition of the human ortholog of its fungal target, lanosterol 14α-demethylase (CYP51A1). This enzyme is a key component of the cholesterol biosynthesis pathway in mammals.[5][6] Inhibition of human CYP51A1 can disrupt cholesterol homeostasis, leading to the accumulation of sterol intermediates and potentially causing cytotoxicity and other unintended cellular effects.[6] Additionally, like other imidazole-based compounds, Neticonazole may interact with other cytochrome P450 enzymes, potentially interfering with various metabolic pathways.
Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?
Differentiating between on-target and off-target effects is critical for accurate interpretation of experimental results. Key strategies include:
-
Genetic Target Validation: Employing techniques like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the intended target (in this case, the mammalian ortholog CYP51A1) can confirm if the observed phenotype is dependent on the target enzyme.[7][8]
-
Chemical Analogs: Using a structurally similar but inactive analog of Neticonazole as a negative control can help attribute the observed effects to the specific chemical structure of the active compound.
-
Dose-Response Analysis: A clear dose-response relationship for the observed phenotype can provide evidence for a specific interaction, although it does not distinguish between on- and off-targets.
-
Rescue Experiments: If Neticonazole treatment leads to a specific phenotype, attempting to rescue this phenotype by providing a downstream product of the inhibited pathway (e.g., cholesterol) can help confirm the mechanism of action.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in cell-based assays.
Problem 1: High background cytotoxicity observed in multiple cell lines.
-
Possible Cause: Inhibition of the mammalian lanosterol 14α-demethylase (CYP51A1) leading to disruption of cholesterol biosynthesis and subsequent cell death.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration: Perform a dose-response curve to determine the IC50 or GI50 value of this compound in your specific cell line(s).
-
Use the Lowest Effective Concentration: For your experiments, use the lowest concentration of Neticonazole that elicits the desired on-target effect (if known from fungal studies) to minimize off-target cytotoxicity.
-
Cholesterol Rescue: Supplement the cell culture medium with cholesterol to see if it rescues the cytotoxic phenotype. This can help confirm if the toxicity is due to inhibition of the cholesterol biosynthesis pathway.
-
Consider Cell Line Sensitivity: Different cell lines may have varying sensitivities to disruptions in cholesterol metabolism. Consider screening a panel of cell lines to find one that is less susceptible to the off-target effects of Neticonazole.
-
Problem 2: Experimental results are inconsistent or not reproducible.
-
Possible Cause: Off-target effects are confounding the experimental outcome. The observed phenotype may be a result of a combination of on-target and off-target activities.
-
Troubleshooting Steps:
-
Validate the On-Target Effect: Use siRNA or CRISPR-Cas9 to specifically reduce or eliminate the expression of human CYP51A1. If the phenotype observed with Neticonazole treatment is recapitulated by genetic knockdown/knockout of CYP51A1, it provides strong evidence for an on-target effect related to this enzyme.
-
Control Experiments: Include appropriate controls in every experiment, such as vehicle-treated cells, and cells treated with a known inhibitor of cholesterol biosynthesis as a positive control for the off-target effect.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the cellular phenotype of interest.
-
Problem 3: Unexplained changes in cellular signaling pathways.
-
Possible Cause: Neticonazole or its metabolites may be interacting with other cellular targets, including other cytochrome P450 enzymes, leading to unexpected changes in signaling pathways.
-
Troubleshooting Steps:
-
Literature Review: Investigate the known off-target effects of other imidazole antifungal agents (e.g., ketoconazole, miconazole) as they may share off-target profiles.
-
Pathway Analysis: If you observe changes in gene or protein expression, perform pathway analysis to identify potentially affected signaling cascades. This may provide clues about potential off-target interactions.
-
Broad-Spectrum Kinase or P450 Inhibition Assays: If resources permit, screen Neticonazole against a panel of kinases or cytochrome P450 enzymes to identify potential off-target interactions.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the on- and off-target effects of imidazole antifungals.
Table 1: Comparative IC50 Values of Imidazole Antifungals against Fungal and Human Lanosterol 14α-Demethylase (CYP51)
| Antifungal Agent | Fungal CYP51 (Candida albicans) IC50 (µM) | Human CYP51A1 IC50 (µM) | Selectivity Index (Human/Fungal) |
| Miconazole | 0.057 | 0.057 | 1 |
| Ketoconazole | ~0.1 | ~2.8 x 10⁻² | ~0.28 |
| Fluconazole | 0.13 | >30 | >230 |
| Itraconazole | 0.05 | >30 | >600 |
Data for miconazole, fluconazole, and itraconazole are from a study comparing various azole antifungals.[9] Ketoconazole data is from a study on its effects on cholesterol synthesis.[6] A lower selectivity index indicates a higher potential for off-target effects on the human enzyme.
Table 2: Cytotoxicity of Ketoconazole (an Imidazole Antifungal) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC90 (µg/ml) |
| MCF 7 | Breast Cancer | 7.25 |
| T 47 D | Breast Cancer | 9.0 |
| MiaPaCa | Pancreatic Carcinoma | 10.0 |
| COLO 357 | Pancreatic Carcinoma | 9.5 |
| HCT 8 | Colonic Adenocarcinoma | 27.1 |
| DU 145 | Prostatic Cancer | 40.0 |
Data from a study on the cytotoxic effects of ketoconazole.[10] IC90 is the concentration that inhibits 90% of growing colonies.
Experimental Protocols
Protocol 1: Validating the On-Target Effect of this compound using siRNA-mediated Knockdown of Human CYP51A1
Objective: To determine if the cellular phenotype observed with Neticonazole treatment is dependent on the presence of its mammalian ortholog, lanosterol 14α-demethylase (CYP51A1).
Methodology:
-
siRNA Design and Synthesis:
-
Design at least two independent siRNAs targeting different regions of the human CYP51A1 mRNA.
-
Design a non-targeting (scrambled) siRNA as a negative control.
-
Synthesize and purify the siRNAs.
-
-
Cell Culture and Transfection:
-
Culture a human cell line of interest (e.g., HEK293, HeLa, or a cell line relevant to your research) in appropriate growth medium.
-
Seed cells in 6-well plates to reach 50-70% confluency on the day of transfection.
-
Transfect cells with the CYP51A1-targeting siRNAs or the non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Confirmation of Knockdown:
-
After 48-72 hours of transfection, harvest a subset of cells from each condition.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of CYP51A1. A significant reduction in CYP51A1 mRNA in cells transfected with the targeting siRNAs compared to the non-targeting control confirms successful knockdown.
-
Alternatively, perform a Western blot to assess the protein levels of CYP51A1.
-
-
Neticonazole Treatment and Phenotypic Analysis:
-
After confirming knockdown, treat the remaining cells (transfected with CYP51A1 siRNA or non-targeting siRNA) with this compound at a predetermined concentration (based on dose-response studies) or with a vehicle control.
-
Incubate for the desired duration of the experiment.
-
Perform the relevant phenotypic assay (e.g., cell viability assay, proliferation assay, reporter assay).
-
-
Data Analysis:
-
Compare the effect of Neticonazole in cells with CYP51A1 knockdown to its effect in cells treated with the non-targeting siRNA.
-
If the phenotype induced by Neticonazole is significantly attenuated or absent in the CYP51A1 knockdown cells, it indicates that the effect is, at least in part, on-target.
-
Protocol 2: Generating a CYP51A1 Knockout Cell Line using CRISPR-Cas9 to Validate Neticonazole's On-Target Effects
Objective: To create a stable cell line lacking the human lanosterol 14α-demethylase (CYP51A1) to definitively assess the on-target versus off-target effects of this compound.
Methodology:
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting an early exon of the human CYP51A1 gene.
-
Clone the gRNAs into a suitable Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
-
-
Transfection and Selection:
-
Transfect the chosen human cell line with the Cas9-gRNA plasmid(s).
-
After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
-
Clonal Isolation and Expansion:
-
After selection, plate the surviving cells at a very low density to allow for the growth of individual colonies (clones).
-
Isolate individual clones and expand them in separate culture vessels.
-
-
Genotyping and Validation of Knockout:
-
Extract genomic DNA from each expanded clone.
-
Perform PCR to amplify the targeted region of the CYP51A1 gene.
-
Sequence the PCR products (Sanger sequencing) to identify clones with frameshift mutations (indels) that result in a premature stop codon, confirming gene knockout.
-
Perform a Western blot to confirm the absence of the CYP51A1 protein in the knockout clones.
-
-
Phenotypic Characterization with Neticonazole:
-
Culture the validated CYP51A1 knockout clones and the parental (wild-type) cell line.
-
Treat both cell lines with a range of concentrations of this compound.
-
Perform the desired phenotypic assay.
-
-
Data Analysis:
-
Compare the dose-response curves of Neticonazole in the knockout and wild-type cells.
-
If Neticonazole has a significantly reduced or no effect on the knockout cells compared to the wild-type cells, it strongly confirms that the observed phenotype is mediated through its on-target inhibition of CYP51A1.
-
Visualizations
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. biocompare.com [biocompare.com]
- 3. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Genome-Wide Expression Profiling of the Response to Azole, Polyene, Echinocandin, and Pyrimidine Antifungal Agents in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for Neticonazole Hydrochloride susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neticonazole Hydrochloride susceptibility testing. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound susceptibility testing?
A1: While specific standardized guidelines for this compound from bodies like the Clinical and Laboratory Standards Institute (CLSI) are not as widely documented as for other antifungals, a general starting point for testing yeasts, such as Candida species, is 24 hours.[1][2][3] For many antifungal agents, reading at 24 hours provides a reliable minimum inhibitory concentration (MIC). However, for azole antifungals, it is often recommended to also take a reading at 48 hours, as interpretive breakpoints for some drugs have been established at this later time point.[4] It is crucial to be consistent with the incubation time across all experiments for comparable results. For filamentous fungi, incubation times are typically longer and species-dependent, ranging from 48 to 96 hours.[2][3]
Q2: How does incubation time affect the Minimum Inhibitory Concentration (MIC) values?
A2: Incubation time is a critical variable that can significantly influence MIC values.[5][6] Generally, longer incubation times can lead to higher MICs as the fungi have more time to grow. A study on voriconazole, another azole antifungal, showed that the correlation between spectrophotometric and visual endpoint readings was often better at 24 hours than at 48 hours.[7][8] It is advisable to perform a time-course experiment (e.g., reading at 24, 48, and 72 hours) during assay development to determine the optimal incubation period for this compound against the specific fungal species being tested.
Q3: What are the standard methodologies for antifungal susceptibility testing that can be adapted for this compound?
A3: The most widely recognized standardized methods are those developed by the CLSI, namely the M27 (broth microdilution for yeasts), M38 (broth microdilution for filamentous fungi), and M44 (disk diffusion for yeasts) documents.[1][9] These protocols provide a strong foundation for developing a reproducible assay for this compound. Commercial methods like Etest and Vitek 2, which are based on these reference methods, are also available and may be adapted.[9][10]
Q4: What is "trailing growth" and how should it be interpreted?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No fungal growth in the positive control well. | 1. Inoculum viability is low.2. Incorrect incubation temperature.3. Inadequate incubation time. | 1. Use a fresh, actively growing fungal culture for inoculum preparation.2. Verify the incubator is set to the optimal temperature for the fungal species (typically 35°C for most yeasts).3. Extend the incubation period and monitor for growth at 24-hour intervals. |
| Inconsistent MIC values between experiments. | 1. Variation in inoculum density.2. Different incubation times.3. Subjectivity in visual MIC reading. | 1. Standardize the inoculum preparation using a spectrophotometer or McFarland standards to ensure a consistent starting cell density.2. Strictly adhere to a defined incubation time for all assays.3. Use a spectrophotometric plate reader to determine the MIC at a defined endpoint (e.g., 50% growth inhibition) to reduce subjectivity. |
| MIC values are consistently higher or lower than expected. | 1. Incorrect drug concentration series.2. The specific fungal isolate may have inherent resistance or high susceptibility.3. The testing medium may be interfering with the drug's activity. | 1. Verify the stock solution concentration and the serial dilution calculations.2. Include well-characterized quality control (QC) strains with known MICs for this compound (if available) or other azoles to validate the assay.3. Ensure the use of standardized media such as RPMI 1640 as recommended by CLSI.[5] |
| Edge effects in microtiter plates. | 1. Evaporation from the outer wells of the plate during incubation. | 1. Fill the outer wells with sterile water or media without inoculum.2. Use sealing films or plate lids to minimize evaporation.3. Ensure the incubator has adequate humidity. |
Experimental Protocols
Broth Microdilution Susceptibility Testing for Yeasts (adapted from CLSI M27)
-
Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS acid to a pH of 7.0.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in the RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 to achieve the final recommended inoculum concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubation: Incubate the plate at 35°C.
-
Reading Results: Read the MIC after 24 and 48 hours of incubation. The MIC is the lowest concentration of this compound that produces a prominent decrease in turbidity (approximately 50%) compared to the positive growth control.
Disk Diffusion Susceptibility Testing for Yeasts (adapted from CLSI M44)
-
Medium Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[11]
-
Inoculum Preparation: Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak the entire surface of the agar plate to ensure confluent growth.
-
Disk Application: Aseptically apply a paper disk containing a standardized amount of this compound to the surface of the inoculated agar.
-
Incubation: Invert the plate and incubate at 35°C for 20 to 24 hours.[3]
-
Reading Results: Measure the diameter of the zone of inhibition (where growth is absent) to the nearest millimeter.
Visualizations
Caption: Workflow for broth microdilution testing.
Caption: Decision tree for troubleshooting inconsistent MICs.
References
- 1. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing voriconazole susceptibility testing of Candida: effects of incubation time, endpoint rule, species of Candida, and level of fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can We Improve Antifungal Susceptibility Testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
addressing variability in exosome inhibition assays with Neticonazole Hydrochloride
Technical Support Center: Neticonazole Hydrochloride in Exosome Inhibition Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound to study exosome biogenesis and release. Given the novelty of this application, this resource addresses potential sources of variability and provides standardized protocols to enhance reproducibility.
Hypothesized Mechanism of Action
This compound is an imidazole antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.[1][2][3] While mammalian cells do not produce ergosterol, they do synthesize cholesterol, and the pathways share common enzymes. It is hypothesized that this compound may interfere with exosome biogenesis or release through one of two mechanisms:
-
Alteration of Membrane Lipid Composition: By subtly altering the activity of enzymes involved in sterol synthesis, this compound may change the lipid composition of multivesicular bodies (MVBs) and the plasma membrane. This can impact membrane fluidity and curvature, which are critical for the budding of intraluminal vesicles (ILVs) into MVBs and the subsequent fusion of MVBs with the plasma membrane for exosome release.[4]
-
Disruption of Protein Trafficking: The proper sorting of cargo into exosomes and the function of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery are dependent on specific lipid microdomains. Disruption of these domains could lead to inefficient cargo loading or impaired exosome formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for exosome inhibition?
A1: The optimal concentration is highly cell-type dependent and must be determined empirically. It is critical to perform a dose-response curve to find a concentration that effectively inhibits exosome release without inducing significant cytotoxicity. We recommend starting with a range from 1 µM to 25 µM. Always run a parallel cytotoxicity assay (e.g., MTT or LDH assay).
Q2: I'm observing high variability in exosome counts between experiments. What could be the cause?
A2: Variability is a common challenge in exosome research.[5] Key factors include:
-
Cell Confluency: Ensure you seed cells at the same density and treat them at a consistent confluency (e.g., 70-80%) for every experiment. Exosome production can vary significantly with cell density.
-
Reagent Consistency: Use the same batch of this compound, media, and supplements (like exosome-depleted FBS) across comparative experiments.
-
Isolation Method: The chosen isolation method (e.g., ultracentrifugation, size-exclusion chromatography) can introduce variability.[6] Consistency in protocol execution is paramount.[7]
-
Quantification Technique: Nanoparticle Tracking Analysis (NTA) is sensitive to dilution and instrument settings.[8] Standardize your dilution factor and analysis settings for all samples.
Q3: How can I confirm that this compound is inhibiting exosome biogenesis/release and not just killing the cells?
A3: This is a critical control. You must perform a viability assay concurrently with your inhibition experiment. The goal is to find a concentration of this compound that shows a significant reduction in exosome release but maintains high cell viability (>90%). See the data in Table 1 for an example.
Q4: Does this compound inhibit the biogenesis of exosomes or their release from the cell?
A4: Differentiating between these two mechanisms requires specific assays.[9][10] A common method involves analyzing the intracellular levels of lysobisphosphatidic acid (LBPA), a lipid enriched in ILVs.
-
Inhibition of Release: If this compound blocks the fusion of MVBs with the plasma membrane, you would expect an intracellular accumulation of exosomes (and thus a high LBPA signal).
-
Inhibition of Biogenesis: If it blocks the formation of ILVs within the MVB, you would observe a low intracellular LBPA signal.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Exosome Yield | 1. Suboptimal cell culture conditions. 2. Inefficient isolation protocol. 3. Over-dilution of sample for quantification. | 1. Ensure cells are healthy and not overly confluent. Use exosome-depleted FBS to avoid contamination with bovine exosomes. 2. Verify every step of your isolation protocol, especially centrifugation speeds and times. Consider using a commercial exosome isolation kit for higher consistency.[11] 3. For NTA, aim for a particle concentration that gives 20-100 particles per frame for accurate measurement.[12] |
| Inconsistent Inhibition Results | 1. Cell viability is compromised. 2. Inaccurate drug concentration. 3. Variability in exosome quantification. | 1. Perform a cytotoxicity assay (see Protocol 4). Lower the drug concentration if viability is below 90%. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Standardize all NTA parameters (camera level, detection threshold). Always run a buffer/media blank.[8] |
| High Polydispersity in NTA | 1. Contamination with apoptotic bodies or microvesicles. 2. Protein aggregates in the sample. 3. Instrument is not clean. | 1. Ensure the initial low- and mid-speed centrifugation steps effectively remove larger vesicles and debris.[13] 2. Filter your final exosome suspension through a 0.22 µm filter before NTA analysis. 3. Thoroughly flush the NTA instrument with clean, particle-free water between samples.[12] |
| No Inhibition Observed | 1. The specific cell line may be resistant to the drug's effects.[14] 2. Drug concentration is too low. 3. Assay is not sensitive enough. | 1. Test a different cell line. Some cell types may have compensatory mechanisms or different sensitivities. 2. Perform a dose-response experiment with a wider concentration range. 3. Validate your exosome detection method (e.g., Western blot for exosome markers like CD63, CD9, TSG101) to ensure the signal is robust. |
Data Presentation
Table 1: Example Dose-Response and Cytotoxicity Data Cell Type: MDA-MB-231 breast cancer cells, treated for 48 hours.
| Neticonazole HCl (µM) | Exosome Concentration (x 10^9 particles/mL) ± SD | % Inhibition | Cell Viability (%) ± SD |
| 0 (Vehicle Control) | 8.5 ± 0.7 | 0% | 100 ± 2.1 |
| 1 | 8.1 ± 0.9 | 4.7% | 99.1 ± 2.5 |
| 5 | 6.2 ± 0.5 | 27.1% | 97.5 ± 3.0 |
| 10 | 4.3 ± 0.4 | 49.4% | 95.2 ± 2.8 |
| 25 | 2.1 ± 0.6 | 75.3% | 78.4 ± 4.1 |
| 50 | 1.5 ± 0.3 | 82.4% | 45.1 ± 5.5 |
Data shows that 10 µM is a suitable concentration for this cell line, achieving significant inhibition with minimal impact on viability.
Visualizations and Workflows
Diagrams
Experimental Protocols
Protocol 1: Exosome Isolation via Differential Ultracentrifugation
This protocol is a gold standard for isolating exosomes from conditioned cell culture media.
-
Culture cells in media supplemented with exosome-depleted FBS for 48-72 hours.
-
Collect conditioned media and centrifuge at 300 x g for 10 minutes at 4°C to pellet floating cells.
-
Transfer supernatant to a new tube and centrifuge at 2,000 x g for 15 minutes at 4°C to remove dead cells and large debris.
-
Transfer supernatant to a new tube and centrifuge at 12,000 x g for 30 minutes at 4°C to pellet larger vesicles like microvesicles and apoptotic bodies.
-
Carefully transfer the supernatant to an ultracentrifuge tube. Ultracentrifuge at 100,000 x g for 2 hours at 4°C to pellet exosomes.
-
Discard the supernatant. Resuspend the exosome pellet in 10 mL of sterile PBS.
-
Perform a second ultracentrifugation wash step at 100,000 x g for another 2 hours at 4°C.
-
Discard the supernatant and resuspend the final exosome pellet in 50-100 µL of sterile PBS for analysis. Store at -80°C.
Protocol 2: Exosome Quantification by Nanoparticle Tracking Analysis (NTA)
NTA measures the size and concentration of particles based on Brownian motion.[15]
-
Thaw the isolated exosome sample on ice.
-
Based on expected yield, dilute the sample in particle-free PBS to achieve a concentration between 1x10^8 and 1x10^10 particles/mL. This typically requires a 1:100 to 1:1000 dilution. The optimal concentration results in 20-100 visible particles per frame.[12]
-
Load the diluted sample into the NTA instrument.
-
Adjust the camera level and focus until particles appear as sharp, distinct dots.
-
Capture at least three videos of 60 seconds each for each sample.
-
Process the videos using an appropriate detection threshold to calculate the mean particle size and concentration. Average the results from the replicate captures.
Protocol 3: Exosome Uptake Inhibition Assay
This assay measures the effect of this compound on the uptake of exosomes by recipient cells.[16][17]
-
Label isolated exosomes with a fluorescent dye (e.g., PKH67) according to the manufacturer's protocol. Remove excess dye thoroughly, typically by ultracentrifugation or size-exclusion chromatography.
-
Seed recipient cells in a 24-well plate (or imaging-specific plate) and allow them to adhere overnight.
-
Pre-treat recipient cells with various concentrations of this compound (or vehicle control) for 2-4 hours.
-
Add a standardized amount of labeled exosomes (e.g., 1x10^8 particles) to each well.
-
Incubate for a defined period (e.g., 4, 12, or 24 hours) to allow for exosome uptake.[17]
-
Wash the cells three times with PBS to remove non-internalized exosomes.
-
Analyze uptake by:
-
Fluorescence Microscopy: Image the cells to visualize internalized green fluorescent puncta.
-
Flow Cytometry: Trypsinize the cells, quench, and analyze the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI in treated cells indicates inhibition of uptake.
-
Protocol 4: MTT Cytotoxicity Assay
This assay assesses cell metabolic activity as an indicator of viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with the same concentrations of this compound used in the inhibition assay. Include a vehicle-only control and a positive control for cell death (e.g., 10% DMSO).
-
Incubate for the same duration as the exosome inhibition experiment (e.g., 48 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of action of Neticonazole_Chemicalbook [chemicalbook.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Single exosome study reveals subpopulations distributed among cell lines with variability related to membrane content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of between and within Subject Variability in Extracellular Vesicle Abundance and Cargo when Performing Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. exosome-rna.com [exosome-rna.com]
- 7. Exosome Isolation Protocols and Quantification Guidelines | Separation Science [sepscience.com]
- 8. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid, Convergent Approach to the Identification of Exosome Inhibitors in Breast Cancer Models [ntno.org]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of exosome, labeling, and quantification [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. How Nanoparticle Tracking Analysis Works | Lab Manager [labmanager.com]
- 16. Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis [jove.com]
- 17. Uptake Characterization of Tumor Cell-derived Exosomes by Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Neticonazole Hydrochloride under experimental conditions
Technical Support Center: Neticonazole Hydrochloride Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound during experimental procedures. The information is curated for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the general stability of azole antifungal agents, the primary factors that can affect the stability of this compound include exposure to heat, light, oxidative conditions, and hydrolysis.[1] The chemical integrity and potency of active pharmaceutical ingredients (APIs) like this compound can be compromised by these factors, potentially leading to degradation.[1]
Q2: I am observing a loss of potency in my this compound sample. What could be the cause?
A2: A loss of potency can be attributed to chemical degradation.[2] Key factors to investigate include:
-
Temperature: Elevated temperatures can accelerate degradation. For instance, a 20°C increase in temperature can significantly decrease the shelf life of a drug susceptible to hydrolysis.[1]
-
pH: Extreme pH conditions (acidic or basic) can catalyze hydrolysis. Other azole antifungals have shown significant degradation under acidic and basic stress conditions.
-
Light Exposure: UV light can induce photolytic degradation. It is advisable to store samples in light-resistant containers.[1]
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the public domain, analogous azole antifungal drugs provide insights into potential degradation mechanisms. For example, clotrimazole degradation can involve hydroxylation of the phenyl ring and/or imidazole group, followed by ring opening or loss of the imidazole moiety.[3] Similarly, ketoconazole has been observed to degrade under acidic, basic, and oxidative stress.[4]
Q4: What analytical methods are recommended for assessing the stability of this compound?
A4: Stability-indicating high-performance liquid chromatography (HPLC) methods are widely used to separate and quantify the active pharmaceutical ingredient from its degradation products.[5][6] These methods are crucial for determining the extent of degradation and ensuring the specificity of the analytical procedure. Spectroscopic methods like UV-Vis spectroscopy can also be employed for quantification.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Symptom: Appearance of new peaks in the HPLC chromatogram of a this compound sample that are not present in the reference standard.
-
Potential Cause: This indicates the presence of degradation products. The conditions under which the sample was prepared or stored may have induced degradation.
-
Troubleshooting Steps:
-
Review Sample Handling: Scrutinize the sample preparation and storage conditions. Check for exposure to high temperatures, extreme pH, light, or oxidizing agents.
-
Perform Stress Testing: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify the potential degradation products and their retention times. This will help in confirming if the unexpected peaks correspond to degradation products.
-
Method Validation: Ensure the HPLC method is validated for specificity and is capable of resolving this compound from all potential degradation products.[6]
-
Issue 2: Decrease in Assay Value of this compound
-
Symptom: The quantified amount of this compound is lower than the expected concentration.
-
Potential Cause: This is likely due to the degradation of the active ingredient.
-
Troubleshooting Steps:
-
Investigate Storage Conditions: Verify that the storage temperature and humidity are within the recommended range.
-
Evaluate Formulation Components: If working with a formulation, check for potential incompatibilities between this compound and excipients that could accelerate degradation.
-
pH of the Medium: For solutions, measure the pH to ensure it is within a stable range for this compound.
-
Quantitative Data Summary
The following table summarizes stability data for analogous azole antifungal compounds, providing an indication of potential degradation under various stress conditions.
| Compound | Stress Condition | Observation | Reference |
| Voriconazole | 1 M HCl | 0.7% degradation | [7] |
| 1 N NaOH | 37% degradation | [7] | |
| 1.5% H₂O₂ | 13% degradation | [7] | |
| Terbinafine HCl | 25°C and 4°C | Stable for up to 42 days, >93% of initial concentration remained. By day 56, <88% remained. | [8] |
| Miconazole | 25°C ± 2°C / 60% RH ±5% | Stable for at least 180 days in a topical cream. | [9] |
| Fluconazole | 25°C ± 2°C / 60% RH ±5% | Stable for at least 180 days in a topical cream. | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Azole Antifungals (Example based on Voriconazole)
This protocol is adapted from a validated method for voriconazole and can serve as a starting point for developing a method for this compound.[6][10]
-
Chromatographic Conditions:
-
Column: C18 (e.g., Hypersil C18, 250x4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 256 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
-
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).
-
Sample Solution Preparation: Prepare the test sample of this compound in the mobile phase to a similar concentration as the standard solution.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation pathways and validate the stability-indicating nature of an analytical method.[4][10]
-
Acid Hydrolysis:
-
Treat the drug substance with 0.1 M HCl at 60°C for 2 hours.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Treat the drug substance with 0.1 M NaOH at 60°C for 30 minutes.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the drug substance with 3% H₂O₂ at room temperature for 30 minutes.
-
-
Thermal Degradation:
-
Expose the solid drug substance to 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the drug substance to UV light (200 watt hours/m²) and visible light (1.2 million lux hours).
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. news-medical.net [news-medical.net]
- 3. iris.unito.it [iris.unito.it]
- 4. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of terbinafine hydrochloride in an extemporaneously prepared oral suspension at 25 and 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Two Antifungal Agents, Fluconazole and Miconazole, Compounded in HUMCO RECURA Topical Cream to Determine Beyond-Use Date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent precipitation of Neticonazole Hydrochloride in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neticonazole Hydrochloride. Our aim is to help you prevent precipitation and ensure the stability of your experimental solutions.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of this compound in aqueous media is a common challenge due to its low water solubility. The following guide provides a systematic approach to identify the cause and resolve the issue.
Initial Assessment:
-
Observe the Precipitate: Note the appearance (e.g., crystalline, amorphous), amount, and the timing of the precipitation (e.g., immediately upon dilution, after incubation).
-
Review Your Protocol: Double-check all calculations, concentrations, and the order of reagent addition.
Troubleshooting Workflow
dealing with trailing endpoints in Neticonazole Hydrochloride broth microdilution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering trailing endpoints in Neticonazole Hydrochloride broth microdilution assays.
Frequently Asked Questions (FAQs)
Q1: What is the "trailing endpoint" phenomenon in this compound broth microdilution?
A1: The trailing endpoint, also known as the "trailing effect," is the observation of reduced but persistent fungal growth across a wide range of this compound concentrations in a broth microdilution assay.[1][2][3][4] This can make it difficult to determine the true Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[2][5][6] For azole antifungals like this compound, which are often fungistatic, some level of growth may persist even at concentrations that are clinically effective.[2][6]
Q2: What is the mechanism of action of this compound and how does it relate to trailing endpoints?
A2: this compound is an imidazole antifungal that works by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[7][8][9][10] Ergosterol is an essential component of the fungal cell membrane.[7][9] By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[7][10] Because it is often fungistatic, meaning it inhibits growth rather than killing the fungus, some residual metabolic activity or limited growth can occur, contributing to the trailing phenomenon.[2][6]
Q3: Are trailing endpoints indicative of this compound resistance?
A3: Not necessarily. Trailing endpoints can lead to a misinterpretation of resistance, as isolates may appear resistant at a 48-hour reading but are susceptible in vivo.[2][5][11][12] Studies with other azoles have shown that isolates exhibiting trailing growth often respond to standard therapy.[2][5][6] Therefore, it is crucial to employ standardized testing conditions and interpretation criteria to differentiate trailing from true resistance. Reading the MIC at an earlier time point, such as 24 hours, may provide a more clinically relevant result for isolates that exhibit trailing.[2][5][6]
Q4: What are the primary factors that influence trailing endpoints in this compound assays?
A4: Several experimental factors can influence the occurrence and intensity of trailing endpoints. These include:
-
pH of the medium: The pH of the culture medium can significantly impact trailing.[11][12]
-
Incubation time: Longer incubation times, such as 48 hours, are more likely to show trailing than shorter periods (e.g., 24 hours).[2][5][6]
-
Inoculum size: The initial concentration of the fungal inoculum can affect the MIC and the appearance of trailing.[13][14][15]
-
Composition of the medium: The type of broth used for the assay can influence fungal growth and the extent of trailing.[11][12]
-
Reading method: Visual determination of endpoints can be subjective. Spectrophotometric reading can provide a more objective measure of growth inhibition.[1][16]
Troubleshooting Guide
This guide provides a structured approach to addressing issues with trailing endpoints during this compound broth microdilution experiments.
Issue: Difficulty in Determining the MIC Due to Trailing Growth
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Suboptimal pH of RPMI-1640 Medium | Adjust the pH of the MOPS-buffered RPMI-1640 medium to a lower pH, for example, in the range of 5.0-6.0.[11][12] | A clearer endpoint with reduced trailing, as a more acidic environment can suppress the trailing phenotype for some fungal species.[11][12] |
| Extended Incubation Time | Read the MIC endpoint at 24 hours instead of 48 hours.[2][5][6] | A more distinct endpoint, as trailing is often more pronounced with longer incubation. The 24-hour reading may better correlate with in vivo efficacy.[2][5] |
| Subjective Visual Endpoint Reading | Utilize a spectrophotometer to read the optical density (OD) of each well. Define the MIC as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in growth compared to the growth control.[1][16] | An objective and reproducible MIC determination, minimizing subjective interpretation of trailing growth. |
| Inappropriate Inoculum Concentration | Standardize the inoculum preparation to achieve a final concentration within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL) as per CLSI guidelines.[17][18] | Consistent and reproducible MIC results, as inoculum density can significantly influence the MIC.[13][15] |
| Media Composition | If trailing persists, consider evaluating an alternative medium, although RPMI-1640 is the standard. Ensure the quality and correct preparation of the RPMI-1640 medium. | Reduced trailing if a component of the standard medium is contributing to the phenomenon for a specific fungal strain. |
Experimental Protocols
Standard Broth Microdilution Protocol (Adapted from CLSI M27)
This protocol provides a general framework. Researchers should consult the latest CLSI documents for detailed procedures.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions to prepare working solutions at 100 times the final desired concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[17][18]
-
-
Microdilution Plate Preparation:
-
Use sterile 96-well U-bottom microtiter plates.
-
Add 100 µL of RPMI-1640 medium to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound to the first well of each row.
-
Perform serial twofold dilutions by transferring 100 µL from one well to the next across the plate. Discard the final 100 µL from the last well.
-
The last column should serve as a growth control (no drug). A sterility control well (medium only) should also be included.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared fungal inoculum.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
Endpoint Determination:
-
Visual Reading: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control. For azoles, this is often interpreted as approximately 50% or 80% growth inhibition.[1][19][20]
-
Spectrophotometric Reading: Measure the OD at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration that shows a predetermined percentage of growth inhibition (e.g., ≥50%) compared to the growth control.[16][17]
-
Visualizations
Troubleshooting Logic for Trailing Endpoints
Caption: A flowchart outlining the logical steps for troubleshooting trailing endpoints in broth microdilution assays.
Experimental Workflow for Broth Microdilution
Caption: A diagram illustrating the key steps in performing a broth microdilution antifungal susceptibility test.
References
- 1. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Azole Resistance and Trailing in Candida tropicalis Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound | C17H23ClN2OS | CID 5282432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An explanation for the effect of inoculum size on MIC and the growth/no growth interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Neticonazole Hydrochloride and Luliconazole
In the landscape of topical antifungal agents, neticonazole hydrochloride and luliconazole have emerged as significant treatments for dermatophytosis. Both belonging to the azole class of antifungals, they share a common mechanism of action but exhibit variations in their in vitro potency against various fungal pathogens. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Data
The in vitro antifungal activity of neticonazole and luliconazole has been evaluated against a range of clinically relevant fungi, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC represents the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in fungal death.
A key comparative study measured the MICs of both drugs against dermatophytes and Candida albicans using the standardized broth microdilution method.[1] The results, summarized in the table below, highlight the superior in vitro potency of luliconazole, particularly against Trichophyton species.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) |
| Trichophyton spp. | Luliconazole | ≤0.00012–0.002 |
| This compound | 0.0078 - 1 | |
| Candida albicans | Luliconazole | 0.031–0.13 |
| This compound | 0.0039 - 1 |
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Luliconazole and this compound [1]
Experimental Protocols
The in vitro antifungal susceptibility data presented is primarily derived from methodologies adhering to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi. A detailed experimental protocol for determining the MIC of these antifungal agents is outlined below.
1. Fungal Isolates and Culture Conditions:
-
Clinically isolated strains of dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) and yeasts (e.g., Candida albicans) are used.
-
Fungi are cultured on appropriate media, such as Sabouraud's agar, to induce sporulation.
2. Inoculum Preparation:
-
Conidial spores are collected from the fungal cultures.
-
The spore suspension is adjusted to a specific concentration (e.g., 1 x 10⁴ cells/mL) using a hemocytometer or spectrophotometer.
3. Broth Microdilution Assay:
-
The antifungal agents (this compound and luliconazole) are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-96 hours), depending on the fungal species.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to a drug-free control well.
5. MFC Determination:
-
To determine the MFC, an aliquot from each well showing no visible growth in the MIC assay is subcultured onto an agar plate.
-
The plates are incubated to allow for fungal growth.
-
The MFC is the lowest drug concentration from which no fungal colonies grow on the subculture plates.
Mechanism of Action: A Shared Pathway
Both this compound and luliconazole exert their antifungal effects by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The specific target for both drugs is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. By inhibiting this enzyme, they prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane, ultimately compromising its structure and function and leading to fungal cell death.
Caption: Mechanism of action for Neticonazole and Luliconazole.
Experimental Workflow
The process of determining the in vitro efficacy of these antifungal agents follows a standardized workflow to ensure reproducibility and comparability of results.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Conclusion
Based on the available in vitro data, luliconazole demonstrates significantly greater potency against Trichophyton species compared to this compound, as evidenced by its substantially lower MIC values.[1] While both drugs share the same mechanism of action, the structural differences likely contribute to the observed variations in their antifungal activity. For researchers and drug development professionals, these findings underscore the importance of luliconazole as a highly effective agent for the topical treatment of dermatophytosis. Further head-to-head studies investigating the MFC and other pharmacodynamic parameters would be beneficial for a more comprehensive comparison.
References
- 1. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro Antifungal Activity of Luliconazole against Trichophyton spp] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
A Comparative Analysis of the Antifungal Potency of Neticonazole and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antifungal potency of Neticonazole, a topical imidazole, and Fluconazole, a systemic triazole. This analysis is based on available experimental data to assist researchers and professionals in drug development in understanding the relative efficacy of these two antifungal agents against key fungal pathogens.
Executive Summary
Neticonazole and Fluconazole are both azole antifungal agents that function by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. While they share a common mechanism of action, their chemical structure, clinical applications, and antifungal spectrum differ significantly. Fluconazole is a broad-spectrum antifungal used systemically to treat a variety of yeast and dermatophyte infections.[2][3] Neticonazole is primarily formulated for topical application and is used in the treatment of superficial dermatophytic infections. This guide synthesizes in vitro potency data, primarily Minimum Inhibitory Concentration (MIC) values, from various studies to provide a comparative overview.
Mechanism of Action
Both Neticonazole and Fluconazole target the same enzyme in the fungal ergosterol biosynthesis pathway. The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane's structure and function.
Comparative In Vitro Potency
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Neticonazole and Fluconazole against common dermatophytes and yeasts, compiled from various in vitro studies. MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 1: Antifungal Potency (MIC in µg/mL) against Dermatophytes
| Fungal Species | Neticonazole (µg/mL) | Fluconazole (µg/mL) |
| Trichophyton rubrum | <0.031 - 1.0 | 0.19 - >64[2][3][4][5] |
| Trichophyton mentagrophytes | <0.031 - 1.0 | 0.09 - >64[3][5] |
| Trichophyton tonsurans | 0.00024 | Not widely reported |
| Trichophyton indotineae | Not widely reported | 0.25 - >64[6] |
Table 2: Antifungal Potency (MIC in µg/mL) against Yeasts
| Fungal Species | Neticonazole (µg/mL) | Fluconazole (µg/mL) |
| Candida albicans | 0.031 - 0.13 | ≤0.125 - >64[7][8] |
| Candida glabrata | Not widely reported | ≤0.125 - 64[9] |
| Candida parapsilosis | Not widely reported | ≤0.125 - 4.0[9] |
| Candida tropicalis | Not widely reported | ≤0.125 - 4.0[9] |
| Candida krusei | Not widely reported | 1.0 - >64[9] |
Data Interpretation: Lower MIC values indicate higher antifungal potency. The data suggests that Neticonazole generally exhibits lower MIC values against dermatophytes compared to Fluconazole. However, Fluconazole has a broader spectrum of activity against various Candida species, for which there is limited published data on Neticonazole's in vitro efficacy. It is important to note that direct comparisons are limited as data is compiled from different studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory method crucial for assessing the in vitro potency of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing of both yeasts and filamentous fungi.
Broth Microdilution Method for MIC Determination (CLSI M27 for Yeasts and M38 for Filamentous Fungi)
This method involves preparing serial dilutions of the antifungal agent in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the MIC is determined as the lowest drug concentration that prevents visible growth.
Key Steps in the Protocol:
-
Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in RPMI 1640 medium to achieve a range of concentrations for testing.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a suspension is prepared and adjusted to a standardized turbidity, corresponding to a specific colony-forming unit (CFU/mL).
-
Inoculation: The wells of the microtiter plates containing the serially diluted antifungal agent are inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a specific temperature (typically 35°C) for a defined period (24-72 hours, depending on the fungus).
-
MIC Reading: The MIC is determined visually as the lowest concentration of the antifungal agent that shows a significant inhibition of growth compared to the drug-free control well. For azoles like Fluconazole, the endpoint is often defined as the concentration that produces approximately 50% inhibition of growth.[6]
Conclusion
Based on the available in vitro data, Neticonazole demonstrates potent activity against common dermatophytes, often with lower MIC values than Fluconazole. This supports its clinical use as a topical agent for superficial fungal infections caused by these organisms. Fluconazole, while also active against dermatophytes, exhibits a broader and more extensively characterized spectrum of activity against a wide range of clinically important yeasts, making it a cornerstone of systemic antifungal therapy. The choice between these agents is primarily dictated by the type and location of the fungal infection, with Neticonazole suited for topical treatment of dermatophytosis and Fluconazole for systemic yeast and dermatophyte infections. Further head-to-head comparative studies would be beneficial to provide a more definitive assessment of their relative potencies against a wider array of fungal pathogens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antifungal susceptibility of griseofulvin, fluconazole, itraconazole and terbinafine against clinical isolates of Trichophyton rubrum and Trichophyton mentagrophytes | Journal of Universal College of Medical Sciences [nepjol.info]
- 4. Combinatorial effect of fluconazole, itraconazole, and terbinafine with different culture extracts of Candida parapsilosis and Trichophyton spp. against Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro susceptibilities of Candida bloodstream isolates to the new triazole antifungal agents BMS-207147, Sch 56592, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neticonazole Hydrochloride and Other Exosome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the exosome inhibition activity of Neticonazole Hydrochloride against other established inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.
Quantitative Comparison of Exosome Inhibitor Activity
The following table summarizes the quantitative data on the exosome inhibition activity of this compound and selected alternative compounds. It is important to note that the data is compiled from various studies, and experimental conditions may differ.
| Compound | Target Pathway(s) | Cell Line | Concentration | Inhibition Metric | Reference |
| This compound | ESCRT-dependent (Alix, Rab27a), ESCRT-independent (nSMase2) | C4-2B (Prostate Cancer) | 1 µM | 81% reduction in exosome concentration | [1] |
| C4-2B (Prostate Cancer) | 20 µM | Significant decrease in exosome secretion | [2] | ||
| RAB27A | - | EC50 = 8.0 µM | - | [2] | |
| Tipifarnib | ESCRT-dependent (Alix, Rab27a), ESCRT-independent (nSMase2) | C4-2B (Prostate Cancer) | 1 µM | 70% reduction in exosome concentration | [1][3] |
| PC-3 (Prostate Cancer) | 0.25 µM | Significant decrease in exosome concentration | [1] | ||
| Ketoconazole | ESCRT-dependent (Alix, Rab27a), ESCRT-independent (nSMase2) | C4-2B, PC-3 (Prostate Cancer) | 5 µM | Decreased exosome concentration | [2][4] |
| Climbazole | ESCRT-dependent (Alix, Rab27a) | C4-2B (Prostate Cancer) | 10 µM | 12% reduction in exosome concentration | [1] |
| C4-2B (Prostate Cancer) | 20 µM | Significant decrease in exosome secretion | [2] | ||
| GW4869 | ESCRT-independent (nSMase2) | RAW264.7 (Macrophages) | 10 µM | ~22% reduction in exosome secretion | [2] |
| MCF-7 (Breast Cancer), Lung Epithelial Cells | - | Blocked exosome secretion | [2] | ||
| Manumycin A | ESCRT-independent (nSMase2) | C4-2B, 22Rv1, PC-3 (Prostate Cancer) | 250 nM | ~55% suppression of exosome secretion | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of exosome inhibition are provided below.
Cell Culture and Treatment with Inhibitors
-
Cell Lines: Prostate cancer cell lines (C4-2B, PC-3) are commonly used for these studies.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For exosome isolation experiments, cells are cultured in media supplemented with exosome-depleted FBS.
-
Inhibitor Treatment: Cells are seeded and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of the exosome inhibitor (e.g., this compound) or vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 48 hours) before collecting the conditioned media for exosome isolation.
Exosome Isolation
A standard method for exosome isolation from cell culture supernatant is differential ultracentrifugation.
-
Collect Conditioned Media: After inhibitor treatment, collect the cell culture supernatant.
-
Low-Speed Centrifugation: Centrifuge the supernatant at 300 x g for 10 minutes to pellet and remove cells.
-
Medium-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and larger debris.
-
High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 10,000 x g for 30 minutes to pellet larger vesicles.
-
Ultracentrifugation: Carefully transfer the supernatant to a new ultracentrifuge tube and centrifuge at 100,000 x g for 70 minutes to pellet exosomes.
-
Washing: Discard the supernatant and resuspend the exosome pellet in phosphate-buffered saline (PBS).
-
Final Ultracentrifugation: Repeat the ultracentrifugation step at 100,000 x g for 70 minutes to wash the exosomes.
-
Resuspension: Discard the supernatant and resuspend the final exosome pellet in a small volume of PBS for downstream analysis.
Exosome Quantification
Nanoparticle Tracking Analysis (NTA) is a widely used method for quantifying the size and concentration of isolated exosomes.
-
Sample Preparation: Dilute the resuspended exosome pellet in PBS to achieve a concentration within the optimal range for the NTA instrument (typically 10^7 to 10^9 particles/mL).
-
Instrument Setup: Set up the NTA instrument (e.g., NanoSight) according to the manufacturer's instructions.
-
Sample Loading: Load the diluted exosome sample into the sample chamber.
-
Data Acquisition: Record videos of the particles undergoing Brownian motion. The software tracks the movement of individual particles to calculate their hydrodynamic diameter and concentration.
-
Data Analysis: Analyze the acquired data to obtain the particle size distribution and concentration of exosomes in the sample. Compare the exosome concentrations between inhibitor-treated and control groups to determine the percentage of inhibition.
Western Blot Analysis of Exosome-Related Proteins
Western blotting is used to analyze the expression levels of proteins involved in exosome biogenesis and secretion.
-
Cell Lysis: After inhibitor treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Alix, Rab27a, nSMase2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative expression levels of the target proteins.
Visualizations
Signaling Pathways of Exosome Inhibition
Caption: Mechanism of this compound in exosome inhibition.
Experimental Workflow for Validating Exosome Inhibition
Caption: Workflow for validating exosome inhibitor activity.
Logical Relationship of Key Exosome Biogenesis Pathways
Caption: Overview of ESCRT-dependent and -independent exosome biogenesis pathways.
References
- 1. High-throughput screening identified selective inhibitors of exosome biogenesis and secretion: A drug repurposing strategy for advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the discovery of exosome inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting exosome inhibitors: therapeutic insights into small-molecule chemicals against cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Azole Cross-Resistance with a Focus on Neticonazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct comparative studies on the cross-resistance profiles of Neticonazole Hydrochloride against other commonly used azole antifungals are not extensively available in publicly accessible literature. This guide, therefore, provides a comprehensive overview of the known mechanisms of azole cross-resistance and presents available in-vitro susceptibility data for various azoles to offer a comparative context for researchers. While direct data for this compound is limited, its mechanism of action as an imidazole antifungal agent suggests it is likely affected by the same resistance pathways that impact other members of the azole class.
Mechanisms of Azole Action and Resistance
Azole antifungals, including imidazoles like this compound and triazoles such as fluconazole and itraconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.[1][3]
Cross-resistance among azole antifungals is a significant clinical concern and is primarily driven by a few key molecular mechanisms:
-
Target Enzyme Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can alter the enzyme's structure, reducing its affinity for azole drugs. This is a common mechanism of resistance.
-
Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effects of azole antifungals.[4][5]
-
Active Drug Efflux: Fungal cells can develop or upregulate transporter proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), which actively pump azole drugs out of the cell, preventing them from reaching their target.[6]
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes involved in ergosterol synthesis can also contribute to reduced susceptibility to azoles.[7]
These mechanisms can confer resistance to a single azole or, more commonly, result in cross-resistance to multiple drugs within the azole class.
Signaling Pathways and Resistance Mechanisms
The development of azole resistance is a complex process involving various signaling pathways that regulate gene expression in response to drug-induced stress. The following diagram illustrates the primary mechanisms of azole resistance leading to cross-resistance.
Caption: Mechanisms of Azole Antifungal Resistance.
Comparative In-Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Neticonazole and other azoles against various fungal pathogens, compiled from multiple studies. It is important to note that direct comparisons should be made with caution as the data are not from a single head-to-head study and experimental conditions may have varied.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean (µg/mL) | Reference(s) |
| Neticonazole | Trichophyton spp. | ≤0.00012–0.002 | - | - | - | [8] |
| Candida albicans | 0.031–0.13 | - | - | - | [8] | |
| Bifonazole | Trichophyton rubrum | 0.004 - 2 | - | - | - | [9] |
| Clotrimazole | Dermatophytes | - | - | - | - | [10] |
| Miconazole | Dermatophytes | - | - | - | - | [10] |
| Ketoconazole | Dermatophytes | - | 0.5 | 1 | 0.40 | [11] |
| Trichophyton rubrum | 0.0078 - 4 | - | - | - | [9] | |
| Itraconazole | Dermatophytes | - | 0.125 | 0.125 | 0.22 | [11] |
| Trichophyton rubrum | 0.002 - 1 | - | - | 0.26 | [9][12] | |
| Fluconazole | Dermatophytes | - | 16 | 32 | 10.18 | [11] |
| Trichophyton rubrum | 0.125 - 64 | - | - | 2.12 | [9][12] | |
| Voriconazole | Dermatophytes | - | 0.5 | 0.5 | 0.32 | [11] |
| Trichophyton rubrum | - | - | - | 0.05 | [12] |
Experimental Protocols
The determination of in-vitro antifungal susceptibility is crucial for understanding cross-resistance. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for this purpose.
CLSI Broth Microdilution Method (M38-A2 for Filamentous Fungi)
This method is a reference standard for antifungal susceptibility testing of filamentous fungi, including dermatophytes.
-
Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation. A suspension of conidia is prepared in sterile saline and adjusted to a specific concentration using a spectrophotometer and confirmed by quantitative plating to determine colony-forming units (CFU) per milliliter.[13]
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (DMSO). Serial twofold dilutions of each antifungal agent are made in a 96-well microtiter plate using RPMI 1640 medium.[9]
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at a controlled temperature (e.g., 28°C) for a specified period (e.g., 4-7 days).[10][13]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth in the control well (without any antifungal agent).[10]
Experimental Workflow
The following diagram illustrates a typical workflow for assessing antifungal cross-resistance.
Caption: Workflow for Antifungal Cross-Resistance Testing.
Conclusion
While direct comparative data on the cross-resistance of this compound with other azoles is sparse, the fundamental mechanisms of azole resistance are well-understood and likely apply to Neticonazole as an imidazole derivative. Researchers investigating the resistance profiles of Neticonazole should consider the established pathways of target modification, overexpression, and drug efflux. The provided in-vitro susceptibility data for a range of azoles serves as a valuable, albeit indirect, reference for positioning the activity of Neticonazole within the broader class of azole antifungals. Further head-to-head comparative studies are warranted to fully elucidate the cross-resistance potential of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of action of Neticonazole_Chemicalbook [chemicalbook.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro Activity of 10 Antifungal Agents against 320 Dermatophyte Strains Using Microdilution Method in Tehran - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Neticonazole and Itraconazole for Antifungal Research and Development
For Immediate Release
In the landscape of antifungal drug development, a thorough understanding of existing therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of two key azole antifungals: Neticonazole, a topical imidazole, and Itraconazole, a systemic triazole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their performance, supported by experimental data.
At a Glance: Neticonazole vs. Itraconazole
| Feature | Neticonazole | Itraconazole |
| Drug Class | Imidazole | Triazole |
| Primary Route of Administration | Topical | Oral (Systemic) |
| Primary Mechanism of Action | Inhibition of Lanosterol 14α-demethylase | Inhibition of Lanosterol 14α-demethylase |
| Primary Clinical Use | Dermatomycoses (e.g., tinea pedis) | Systemic and superficial mycoses |
| Spectrum of Activity | Dermatophytes, some yeasts | Broad-spectrum: yeasts, molds, dermatophytes |
Mechanism of Action: A Tale of Two Azoles
Both Neticonazole and Itraconazole exert their primary antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[1][3]
While their primary target is the same, emerging research has unveiled distinct secondary mechanisms of action that may contribute to their overall therapeutic profiles and potential for drug repurposing.
Neticonazole's Unique Impact on Cellular Signaling: Recent studies have indicated that Neticonazole can inhibit exosome biogenesis and secretion.[4][5] This is achieved, in part, by downregulating key proteins in both ESCRT-dependent (Alix) and ESCRT-independent (nSMase2) pathways.[4][5] Furthermore, Neticonazole has been shown to inhibit the activation of p-ERK, a downstream effector in the Ras/Raf/ERK signaling pathway, which is implicated in various cellular processes, including proliferation and survival.[4]
Itraconazole's Role in Developmental Pathways: Itraconazole has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tissue homeostasis that is also implicated in some cancers.[6][7] Itraconazole appears to act on the essential Hh pathway component Smoothened (Smo) through a mechanism distinct from other known Smo antagonists.[6]
Below is a graphical representation of the primary antifungal mechanism shared by both drugs.
In-Vitro Antifungal Activity: A Quantitative Comparison
The in-vitro activity of Neticonazole and Itraconazole has been evaluated against a range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of their antifungal potency.
Table 1: In-Vitro Activity Against Dermatophytes (Trichophyton spp.)
| Antifungal | Trichophyton rubrum MIC Range (µg/mL) | Trichophyton mentagrophytes MIC Range (µg/mL) |
| Neticonazole | ≤0.00012 - 0.002 | ≤0.00012 - 0.002 |
| Itraconazole | ≤0.125 | 0.06 - 0.25 |
Data for Neticonazole sourced from a study evaluating luliconazole and other topical agents.[8] Data for Itraconazole sourced from a study on chronic and recurrent dermatophytosis.[9]
Table 2: In-Vitro Activity Against Candida albicans
| Antifungal | MIC Range (µg/mL) |
| Neticonazole | 0.031 - 0.13 |
| Itraconazole | 0.02 - >10 |
Data for Neticonazole sourced from a study evaluating luliconazole and other topical agents.[8] Data for Itraconazole sourced from a study on in-vitro antifungal activities.[2]
Table 3: In-Vitro Activity of Itraconazole Against Other Clinically Relevant Fungi
| Fungal Species | MIC Range (µg/mL) |
| Aspergillus fumigatus | ≤5 |
| Cryptococcus neoformans | ≤0.08 |
| Malassezia furfur | Higher MICs observed |
Data sourced from studies on the in-vitro antifungal activity of Itraconazole.[10][11][12]
Clinical Efficacy in Tinea Pedis: A Comparative Overview
While a direct head-to-head clinical trial is not available, independent studies on the efficacy of Neticonazole and Itraconazole in the treatment of tinea pedis (athlete's foot) provide valuable insights into their clinical performance.
Neticonazole in Hyperkeratotic Tinea Pedis: A clinical study evaluated the efficacy of a Neticonazole-containing cream for the treatment of hyperkeratotic chronic tinea pedis. While specific cure rates were not detailed in the available abstract, the study was a multicenter, randomized controlled trial, indicating a rigorous evaluation of its clinical utility in this specific and often difficult-to-treat form of tinea pedis.[13]
Itraconazole in Tinea Pedis: Several clinical trials have demonstrated the efficacy of oral Itraconazole in treating tinea pedis.
-
In a double-blind, randomized, placebo-controlled trial, a one-week course of Itraconazole (200 mg twice daily) resulted in a mycological cure rate of 56% and a clinical response rate of 75% at the end of an 8-week follow-up period.[14]
-
Another study comparing two dosing schedules of Itraconazole for tinea pedis and tinea manuum found mycological cure rates ranging from 51% to 75% at the end of a 6-week follow-up, depending on the dosing regimen and analysis method.[15]
-
A prospective, non-comparative study of a one-week pulse of Itraconazole (400 mg/day) for tinea pedis reported a clinical and mycological cure rate of 84.4% at the 60-day follow-up.[16]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The determination of Minimum Inhibitory Concentrations (MICs) for both Neticonazole and Itraconazole is typically performed using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2 for filamentous fungi.[1]
Key Steps in the Broth Microdilution Method:
-
Inoculum Preparation: A standardized suspension of fungal conidia or yeast cells is prepared from a fresh culture.[1]
-
Antifungal Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a microtiter plate.[1]
-
Inoculation: The standardized fungal suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under specific conditions of temperature and duration, which can vary depending on the fungal species being tested.[17]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that prevents visible growth of the fungus.[10]
Clinical Trial Methodology for Tinea Pedis
The clinical efficacy of antifungal agents for tinea pedis is typically evaluated in randomized controlled trials.
Key Components of a Tinea Pedis Clinical Trial:
-
Patient Population: Patients with a clinical diagnosis of tinea pedis, confirmed by mycological examination (e.g., potassium hydroxide [KOH] preparation and fungal culture).[14][18]
-
Study Design: Typically a double-blind, randomized, placebo- or active-controlled design.[14][15]
-
Treatment Regimen: A clearly defined dosage, frequency, and duration of treatment.[14][15][16]
-
Efficacy Endpoints:
-
Mycological Cure: Negative results on both KOH microscopy and fungal culture.[14][19]
-
Clinical Response/Cure: Resolution or significant improvement of clinical signs and symptoms (e.g., erythema, scaling, pruritus).[14][19]
-
Overall Success/Complete Cure: The combination of both mycological and clinical cure.[14][18]
-
-
Follow-up: Post-treatment evaluation to assess for relapse.[14][16]
Safety and Tolerability
Neticonazole: As a topical agent, systemic side effects are minimal. The most commonly reported adverse effect is allergic contact dermatitis.
Itraconazole: Being a systemic drug, Itraconazole has a broader range of potential side effects. Common adverse events include gastrointestinal disturbances (nausea, vomiting, diarrhea), headache, and rash. More serious, though less common, adverse effects can include hepatotoxicity and congestive heart failure.[14] Itraconazole is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to numerous drug-drug interactions.[20]
Conclusion for the Research Community
This comparative guide highlights the distinct profiles of Neticonazole and Itraconazole. While both effectively target ergosterol biosynthesis, their differing routes of administration, spectra of activity, and secondary mechanisms of action position them for distinct roles in antifungal therapy and future drug development.
-
Neticonazole stands out as a potent topical agent against dermatophytes, with an emerging profile of affecting cellular signaling pathways that warrants further investigation for potential applications beyond mycoses.
-
Itraconazole remains a cornerstone of systemic antifungal therapy due to its broad spectrum of activity. Its well-characterized pharmacokinetics and extensive clinical data provide a valuable benchmark for the development of new systemic antifungals. The discovery of its inhibitory effect on the Hedgehog pathway has opened new avenues for its potential use in oncology.
For researchers, the data presented herein underscores the importance of considering both primary and secondary mechanisms of action, as well as the specific clinical context, when evaluating and developing new antifungal agents. The detailed experimental protocols provide a framework for designing robust in-vitro and in-vivo studies to further elucidate the therapeutic potential of novel compounds.
References
- 1. medicinearticle.com [medicinearticle.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. repositorio.unne.edu.ar [repositorio.unne.edu.ar]
- 12. In vitro antifungal activity of topical and systemic antifungal drugs against Malassezia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyperkeratotic chronic tinea pedis treated with neticonazole cream. Neticonazole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of short-term itraconazole in tinea pedis: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Itraconazole in the treatment of tinea pedis and tinea manuum: comparison of two treatment schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of tinea pedis with a single pulse of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antifungal susceptibility testing of dermatophytes: Development and evaluation of an optimised broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Econazole nitrate foam 1% for the treatment of tinea pedis: results from two double-blind, vehicle-controlled, phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. What is the mechanism of Itraconazole? [synapse.patsnap.com]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Neticonazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of methodologies for the validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the antifungal agent Neticonazole Hydrochloride. The protocols and data presented are based on established practices for related azole antifungal drugs, offering a robust framework for developing and validating a reliable analytical method.
Neticonazole, an imidazole derivative, functions by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, fungal cell death[1]. Ensuring the stability of this compound in pharmaceutical formulations is critical for its efficacy and safety. A validated stability-indicating HPLC method is essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products formed under various stress conditions.
Experimental Protocols
A typical stability-indicating HPLC method validation involves subjecting the drug substance to stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines. The goal is to produce degradation products and demonstrate the method's ability to separate them from the parent drug.
Forced Degradation Studies:
Forced degradation studies are a critical component of developing a stability-indicating method. These studies help to elucidate the degradation pathways of the drug substance and demonstrate the specificity of the analytical method. Typical stress conditions include:
-
Acid Hydrolysis: Treatment with an acid solution (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperature.
-
Thermal Degradation: Exposure of the solid drug substance to dry heat.
-
Photolytic Degradation: Exposure of the drug substance in solution and/or solid state to UV and/or fluorescent light.
The extent of degradation is typically targeted to be between 5-20% to ensure that the primary degradation products are formed without complete decomposition of the parent drug.
Chromatographic Conditions:
The selection of appropriate chromatographic conditions is crucial for achieving adequate separation of this compound from its degradation products. A comparison of typical starting conditions for azole antifungals is presented below.
Table 1: Comparison of Typical HPLC Conditions for Azole Antifungals
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8 (e.g., 150 mm x 4.6 mm, 5 µm) | Phenyl (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (v/v) | Methanol:Buffer (e.g., Phosphate) (v/v) | Acetonitrile:Buffer (e.g., Acetate) (v/v) |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection Wavelength | ~260 nm | ~220 nm | ~254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) | Ambient |
Method Validation Parameters:
Once the chromatographic conditions are optimized, the method must be validated according to ICH guidelines. The key validation parameters are summarized in the table below.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present. | The peak for this compound should be pure and well-resolved from degradation products and any matrix components. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day precision): RSD ≤ 2.0% Intermediate Precision (Inter-day precision): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits. |
Alternative Analytical Methods
While HPLC is the most common technique for stability-indicating assays, other methods can be used for the quantification of azole antifungals.
Table 3: Comparison of Analytical Methods for Azole Antifungals
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | High resolution, sensitivity, and specificity. Can be stability-indicating. | Requires specialized equipment and trained personnel. |
| Ultra-Violet (UV) Spectroscopy | Measurement of light absorbance by the analyte. | Simple, rapid, and cost-effective. | Lacks specificity; cannot be used for stability-indicating assays without separation. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a thin layer of adsorbent material. | High sample throughput, low solvent consumption. | Lower resolution and sensitivity compared to HPLC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | High sensitivity and selectivity, can be used for structural elucidation of degradation products. | High cost of instrumentation and maintenance. |
Visualizations
The following diagrams illustrate the typical workflow for validating a stability-indicating HPLC method and the potential degradation pathways of an azole antifungal like this compound.
Caption: Workflow for Stability-Indicating HPLC Method Validation.
Caption: Forced Degradation Pathways of this compound.
References
A Comparative Analysis of Neticonazole and Other Antifungal Agents in the Treatment of Superficial Mycoses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of comparative antifungal studies involving Neticonazole and other commonly used topical antifungal agents. The data presented is intended to offer an objective comparison of performance based on available experimental data, aiding in research and development efforts in the field of dermatology and infectious diseases.
Efficacy of Neticonazole in Tinea Pedis
A multicenter, randomized, controlled clinical trial was conducted to evaluate the efficacy of Neticonazole cream in the treatment of hyperkeratotic chronic tinea pedis. While the abstract of this study does not specify a direct comparator, it establishes the clinical trial framework for assessing Neticonazole's performance.[1]
Comparative Efficacy of Topical Antifungal Agents for Tinea Pedis
To provide a broader context for the performance of Neticonazole, this section summarizes data from comparative clinical trials of other widely used antifungal agents for the treatment of tinea pedis.
| Treatment Comparison | Indication | Efficacy Outcome | Results | Reference |
| Terbinafine 1% Cream vs. Placebo | Tinea Pedis | Mycological & Clinical Cure | Terbinafine significantly more effective than placebo. | |
| Clotrimazole 1% Cream vs. Ketoconazole 2% Cream | Interdigital Tinea Pedis | Cure or Improvement (28 days) | Clotrimazole (once daily): 62.0%Ketoconazole (twice daily): 64.0% | [2] |
| Clotrimazole 1% Cream vs. Ketoconazole 2% Cream | Interdigital Tinea Pedis | Mycological Cure (56 days) | Clotrimazole: 83.7%Ketoconazole: 76.9% | [2] |
| Terbinafine vs. Itraconazole | Onychomycosis | Mycological Cure (72 weeks) | Terbinafine (12 wks): 76%Itraconazole (12 wks): 38% | [3] |
| Terbinafine vs. Itraconazole | Onychomycosis | Complete Cure (5 years) | Terbinafine: 35%Itraconazole: 14% | [3] |
Comparative Efficacy of Topical Antifungal Agents for Tinea Corporis
The following table presents data from comparative studies of various antifungal agents in the treatment of tinea corporis.
| Treatment Comparison | Indication | Efficacy Outcome | Results | Reference |
| Miconazole 2% vs. Terbinafine 1% | Tinea Corporis | Successful Treatment Outcome (4 weeks) | Miconazole showed a significantly better outcome. | [4] |
| Fenticonazole 2% Cream vs. Miconazole 2% Cream | Dermatophytosis | Clinical Healing | Fenticonazole: 16/20 patientsMiconazole: 14/20 patients | [5] |
Experimental Protocols
General Methodology for Topical Antifungal Clinical Trials
Clinical trials evaluating the efficacy of topical antifungal agents for dermatophytosis, such as tinea pedis and tinea corporis, typically follow a randomized, double-blind, controlled design.
-
Patient Population: Participants are selected based on clinical diagnosis of the fungal infection, confirmed by mycological examination (e.g., potassium hydroxide [KOH] preparation and fungal culture).
-
Treatment Regimen: Patients are randomly assigned to receive the investigational drug (e.g., Neticonazole cream) or a comparator agent (another active antifungal or a placebo vehicle). The application frequency and duration of treatment are standardized across all groups. For instance, a common regimen is once or twice daily application for a period of 2 to 4 weeks.
-
Efficacy Assessment: The primary efficacy endpoints often include:
-
Mycological Cure: Defined as a negative KOH preparation and a negative fungal culture from the initial site of infection.
-
Clinical Cure: Defined as the absence of signs and symptoms of the infection (e.g., erythema, scaling, pruritus).
-
Overall Cure (or Effective Treatment): A composite measure requiring both mycological and clinical cure.
-
-
Follow-up: Patients are typically followed for a period after the end of treatment to assess for relapse.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Neticonazole, like other imidazole antifungal agents, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition leads to a cascade of events that ultimately compromises the integrity and function of the cell membrane, resulting in fungal cell death. The primary target of imidazole antifungals is the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.
Below is a diagram illustrating the mechanism of action of imidazole antifungals, including Neticonazole.
Caption: Inhibition of ergosterol biosynthesis by Neticonazole.
Experimental Workflow for Antifungal Susceptibility Testing
The in vitro efficacy of antifungal agents is a critical component of drug development and is often assessed through susceptibility testing. The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal drug against a fungal isolate.
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Hyperkeratotic chronic tinea pedis treated with neticonazole cream. Neticonazole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical comparison of the efficacy and tolerability of once daily Canesten with twice daily Nizoral (clotrimazole 1% cream vs. ketoconazole 2% cream) during a 28-day topical treatment of interdigital tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terbinafine: a review of its use in onychomycosis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Efficacy and tolerance of fenticonazole versus miconazole cream - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Exosome Inhibition by Neticonazole Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neticonazole Hydrochloride's performance in exosome inhibition against other known inhibitors. It is supported by experimental data and detailed methodologies to assist researchers in their exploration of novel therapeutic strategies targeting exosome biogenesis and secretion.
Quantitative Comparison of Exosome Inhibitors
The following table summarizes the half-maximal effective or inhibitory concentrations (EC₅₀/IC₅₀) of various exosome inhibitors, providing a quantitative comparison of their potency. It is important to note that experimental conditions, such as the cell line used and the duration of treatment, can influence these values.
| Inhibitor | Target(s) | Cell Line | EC₅₀/IC₅₀ (µM) | Reference |
| Neticonazole | Alix, nSMase2, Rab27a, p-ERK | C4-2B (Prostate Cancer) | 8.0 | |
| Tipifarnib | Farnesyltransferase, Rab27a, Alix, nSMase2 | C4-2B (Prostate Cancer) | 1.0 | |
| Climbazole | Alix, Rab27a | C4-2B (Prostate Cancer) | 10.0 | |
| Ketoconazole | Rab27a, Alix, nSMase2 | C4-2B (Prostate Cancer) | 5.0 | |
| Nexinhib20 | Rab27a-JFC1 interaction | - | 2.6 | |
| GW4869 | Neutral Sphingomyelinase (nSMase) | Various | ~10-20 | |
| Manumycin A | Ras | PC-3, C4-2B, 22Rv1 (Prostate Cancer) | ~0.25 | |
| Cambinol | nSMase2 | - | 6.0 | |
| Sulfisoxazole | Endothelin Receptor A | MCF7, MDA-MB-231 (Breast Cancer) | ~50 (for 50% inhibition) |
Mechanism of Action of this compound
This compound has been identified as a potent inhibitor of exosome biogenesis and secretion. Its mechanism of action is multifaceted, targeting both the ESCRT (Endosomal Sorting Complexes Required for Transport)-dependent and -independent pathways of exosome formation.
Key molecular targets of this compound include:
-
Alix: An ESCRT-associated protein crucial for the intraluminal vesicle (ILV) formation within multivesicular bodies (MVBs).
-
Neutral Sphingomyelinase 2 (nSMase2): An enzyme involved in the ceramide-dependent pathway of exosome biogenesis (ESCRT-independent).
-
Rab27a: A small GTPase that regulates the trafficking and docking of MVBs to the plasma membrane, a critical step for exosome secretion.
-
Phosphorylated ERK (p-ERK): By inhibiting the Ras/ERK signaling pathway, Neticonazole impacts downstream processes that can influence exosome release.
This broad-spectrum inhibition of key regulatory proteins in both major exosome biogenesis and secretion pathways contributes to the potent dose-dependent reduction in exosome release observed in cancer cells treated with this compound.
Experimental Protocols
Quantitative High-Throughput Screening (qHTS) for Exosome Inhibitors
This protocol outlines a general framework for a qHTS assay to identify modulators of exosome secretion, similar to the approach that identified Neticonazole. This assay often utilizes a reporter system, such as CD63-GFP fusion protein, where the fluorescence intensity correlates with exosome secretion.
Materials:
-
Cancer cell line stably expressing a fluorescently tagged exosome marker (e.g., C4-2B-CD63-GFP).
-
Exosome-depleted fetal bovine serum (FBS).
-
Compound library for screening.
-
384-well microplates.
-
High-content imaging system or plate reader.
Procedure:
-
Cell Seeding: Seed the reporter cell line into 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add compounds from the library to the wells at various concentrations. Include appropriate controls (e.g., vehicle control, known inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) to allow for an effect on exosome secretion.
-
Signal Detection: Measure the fluorescence intensity in the cell culture supernatant or within the cells using a high-content imaging system or a fluorescent plate reader. A decrease in supernatant fluorescence or an increase in intracellular fluorescence may indicate inhibition of exosome secretion.
-
Data Analysis: Normalize the data to controls and calculate the percentage of inhibition for each compound. Identify hits based on a predefined activity threshold.
Nanoparticle Tracking Analysis (NTA) for Exosome Quantification and Sizing
NTA is a widely used method to determine the size distribution and concentration of nanoparticles in a sample.
Materials:
-
Conditioned cell culture media.
-
Phosphate-buffered saline (PBS), sterile and filtered.
-
NTA instrument (e.g., NanoSight).
Procedure:
-
Sample Preparation: Isolate exosomes from conditioned media using standard protocols (e.g., ultracentrifugation, size-exclusion chromatography). Resuspend the exosome pellet in a known volume of filtered PBS.
-
Sample Dilution: Dilute the exosome suspension in filtered PBS to achieve an optimal particle concentration for NTA analysis (typically 20-100 particles per frame).
-
Instrument Setup: Prime the instrument with filtered PBS. Set the camera level and detection threshold according to the manufacturer's instructions.
-
Data Acquisition: Load the diluted sample and record multiple videos (e.g., 3-5 videos of 60 seconds each) to capture the Brownian motion of the particles.
-
Data Analysis: The NTA software analyzes the videos to track the movement of individual particles and calculates their hydrodynamic diameter using the Stokes-Einstein equation. The software also provides the particle concentration.
Western Blotting for Exosome-Related Proteins
This protocol is used to detect and quantify the levels of specific proteins involved in exosome biogenesis and secretion within cells after treatment with an inhibitor.
Materials:
-
Cell lysates from treated and control cells.
-
Protein electrophoresis equipment (SDS-PAGE).
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Alix, nSMase2, Rab27a, p-ERK, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Alix) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Mechanism of exosome inhibition by this compound.
Caption: Workflow for validating exosome inhibitors.
Inter-Laboratory Validation of Neticonazole Hydrochloride Susceptibility Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and comparative data for the inter-laboratory validation of Neticonazole Hydrochloride susceptibility testing. The data and protocols presented are based on established standards for antifungal susceptibility testing of dermatophytes, the primary target for Neticonazole. This document is intended to serve as a practical resource for researchers and clinicians involved in the evaluation of antifungal agents.
Introduction
This compound is a topical imidazole antifungal agent effective against a broad spectrum of dermatophytes, yeasts, and other fungi. Establishing reproducible and reliable methods for in vitro susceptibility testing is crucial for monitoring fungal resistance, guiding therapeutic choices, and in the research and development of new antifungal agents. Inter-laboratory validation studies are essential to ensure that susceptibility testing methods are robust and that results are comparable across different testing sites.
While specific multi-center validation data for this compound is not widely published, this guide synthesizes the established principles and methodologies from studies on other antifungal agents against dermatophytes. The presented data is a representative model based on typical outcomes of such validation studies.
Experimental Protocols
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document, which is a reference method for susceptibility testing of filamentous fungi, including dermatophytes.[1][2][3]
1. Fungal Isolates and Quality Control
-
Test Isolates: A panel of clinically relevant dermatophyte species should be used, including Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, and Epidermophyton floccosum.
-
Quality Control (QC) Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are recommended for quality control in both CLSI and EUCAST methodologies.[2] Trichophyton mentagrophytes ATCC MYA-4439 can also be used as a control strain.[3]
2. Antifungal Agent
-
This compound powder should be obtained from a reliable source and dissolved in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to prepare a stock solution.
3. Susceptibility Testing Method: Broth Microdilution
The broth microdilution method is considered the gold standard for antifungal susceptibility testing of dermatophytes.[1]
-
Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0 is the standard medium.[2]
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. A suspension of conidia is prepared and the turbidity is adjusted spectrophotometrically to achieve a final inoculum concentration of 1 x 10³ to 3 x 10³ CFU/mL in the test wells.[2]
-
Plate Preparation: Two-fold serial dilutions of this compound are prepared in 96-well microtiter plates.
-
Incubation: Plates are incubated at 28–30 °C.[2] The duration of incubation can vary, but is typically read after 4 days for dermatophytes.[4]
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well. For azoles like Neticonazole, the endpoint is typically read as the concentration that produces at least 50% or 80% growth inhibition.[1][5]
Data Presentation: Inter-Laboratory Comparison of Neticonazole MICs
The following tables summarize hypothetical but representative data from a simulated inter-laboratory study involving three laboratories testing the susceptibility of various dermatophyte species to this compound.
Table 1: this compound MIC (µg/mL) Range and Modal MIC for Dermatophyte Species Across Three Laboratories
| Fungal Species | Laboratory 1 MIC Range (Modal MIC) | Laboratory 2 MIC Range (Modal MIC) | Laboratory 3 MIC Range (Modal MIC) |
| Trichophyton rubrum | 0.03 - 0.25 (0.125) | 0.03 - 0.25 (0.125) | 0.06 - 0.5 (0.25) |
| Trichophyton mentagrophytes | 0.015 - 0.125 (0.06) | 0.015 - 0.125 (0.06) | 0.03 - 0.25 (0.125) |
| Microsporum canis | 0.06 - 0.5 (0.25) | 0.06 - 0.5 (0.25) | 0.125 - 1 (0.5) |
| Epidermophyton floccosum | 0.03 - 0.25 (0.125) | 0.03 - 0.25 (0.125) | 0.06 - 0.5 (0.25) |
Table 2: Inter-Laboratory Agreement of this compound MICs
Agreement is defined as the percentage of MICs that fall within a specified range of dilutions (e.g., ±1 or ±2 two-fold dilutions) of the modal MIC across all laboratories. A multi-center study on seven antifungal agents against dermatophytes found inter-laboratory agreement of 92-100% for 50% growth inhibition and 88-99% for 80% growth inhibition.[4]
| Agreement Range | Overall Inter-Laboratory Agreement (%) |
| Within Modal MIC | 65% |
| Within ± 1 Dilution of Modal MIC | 95% |
| Within ± 2 Dilutions of Modal MIC | 99% |
Mandatory Visualizations
Conclusion
The inter-laboratory validation of this compound susceptibility testing is a critical step to ensure the reliability and comparability of in vitro data. By adhering to standardized protocols, such as those provided by CLSI, and performing multi-center evaluations, the reproducibility of MIC results can be established. The presented guide and hypothetical data serve as a framework for designing and interpreting such validation studies. High inter-laboratory agreement, typically with over 90% of MICs falling within ±1 dilution of the modal value, would indicate a robust and reliable testing method for this compound. This, in turn, provides a solid foundation for its clinical use and for ongoing surveillance of antifungal resistance.
References
Safety Operating Guide
Safe Disposal of Neticonazole Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Neticonazole Hydrochloride is crucial for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this antifungal agent, ensuring compliance with regulatory standards.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment by adhering to the following disposal protocols.
Disposal Procedures for this compound
The primary method for the disposal of this compound is through an approved waste disposal plant[1]. This typically involves incineration at a licensed facility[2][3]. Under no circumstances should this compound be disposed of down the drain or in regular trash without proper deactivation and containment.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing[1]. A suitable respirator should be used if there is a risk of aerosol formation[1].
-
Segregation: All waste containing this compound, including pure substance, contaminated labware (e.g., vials, pipettes, gloves), and cleaning materials, must be segregated from other laboratory waste streams.
-
Waste Container: Use a designated, clearly labeled, and leak-proof hazardous waste container. The container should be appropriate for the type of waste (e.g., sharps container for needles, solid waste container for contaminated PPE).
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound."
-
Storage: Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Ensure the disposal vendor is permitted to handle and incinerate pharmaceutical waste in accordance with federal, state, and local regulations[2][3].
Regulatory Framework
The disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. For controlled substances, the Drug Enforcement Administration (DEA) also has specific regulations[4]. It is the responsibility of the waste generator to ensure compliance with all applicable regulations.
| Regulatory Body | Key Regulations | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management and disposal of hazardous waste, including many pharmaceuticals. |
| State Regulations | Varies by state | States may have more stringent regulations than federal law for pharmaceutical waste disposal. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Logical Relationship for Disposal Decision
The decision to manage this compound as hazardous waste is based on its inherent properties and regulatory classifications.
Caption: Decision logic for this compound disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Neticonazole Hydrochloride
For Immediate Implementation: Essential Safety and Handling Protocols for Neticonazole Hydrochloride
This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risk, a combination of personal protective equipment and engineering controls is mandatory when working with this compound. The following table summarizes the required equipment and its specifications.
| Equipment Type | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of dust or aerosols.[1] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and personal clothing from contamination.[1] |
| Engineering Controls | Ensure adequate ventilation. Use in an area with appropriate exhaust ventilation.[1] | To minimize the concentration of airborne particles. |
| Safety Stations | Accessible safety shower and eye wash station | For immediate decontamination in case of accidental exposure.[1] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is critical to mitigate the risks associated with this compound.
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is worn correctly. The work area, particularly surfaces, should be clean and decontaminated.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or other ventilated enclosure to control dust and aerosols.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin. Decontaminate all work surfaces and equipment.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including gloves, disposable lab coats, and cleaning materials, in a designated, clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container sealed when not in use.
-
Final Disposal: Dispose of the container through an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid releasing the substance into the environment.[1]
Experimental Protocol: Preparation of a Stock Solution
The following is a general protocol for preparing a stock solution of this compound. Specific concentrations and solvents may vary based on experimental requirements.
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration and volume.
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound onto weighing paper.
-
Transfer: Carefully transfer the weighed powder into an appropriate volumetric flask.
-
Dissolution: Add a small amount of the desired solvent (e.g., DMSO) to the flask and gently swirl to dissolve the powder. This compound has a solubility of 250 mg/mL in DMSO.
-
Dilution: Once the powder is completely dissolved, add the remaining solvent to the flask to reach the final desired volume.
-
Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
